Product packaging for N-Methyl-2,4-dinitroaniline(Cat. No.:CAS No. 2044-88-4)

N-Methyl-2,4-dinitroaniline

Cat. No.: B018535
CAS No.: 2044-88-4
M. Wt: 197.15 g/mol
InChI Key: IQEJEZOCXWJNKR-UHFFFAOYSA-N
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Description

CAS Number: 2044-88-4 Molecular Formula: C₇H₇N₃O₄ Molecular Weight: 197.15 g/mol N-Methyl-2,4-dinitroaniline is a meticulously characterized dinitroaniline derivative of significant importance in chemical and pharmaceutical research. It is primarily recognized as a specified impurity in the synthesis and quality control of the chemotherapeutic agent Bendamustine (designated as Bendamustine Impurity 50), making it a critical compound for ensuring drug safety and regulatory compliance in accordance with standards set by the USP, EMA, and other pharmacopoeias. As a member of the dinitroaniline family, this compound provides researchers with a valuable tool for studying the mechanism of action of this class of chemicals. Dinitroanilines are well-documented for their ability to bind to tubulin proteins, thereby disrupting microtubule polymerization . This action inhibits proper mitotic spindle formation, leading to the arrest of cell division, a property of interest in both herbicide and basic cell biology research. Supplied as a yellow powder, our product is accompanied by a comprehensive Structure Elucidation Report (SER) to guarantee its identity and purity. This material is intended For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O4 B018535 N-Methyl-2,4-dinitroaniline CAS No. 2044-88-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2,4-dinitroaniline
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InChI

InChI=1S/C7H7N3O4/c1-8-6-3-2-5(9(11)12)4-7(6)10(13)14/h2-4,8H,1H3
Source PubChem
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InChI Key

IQEJEZOCXWJNKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Source PubChem
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DSSTOX Substance ID

DTXSID80942616
Record name N-Methyl-2,4-dinitroaniline
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Molecular Weight

197.15 g/mol
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CAS No.

2044-88-4, 71607-48-2
Record name N-Methyl-2,4-dinitroaniline
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Record name 2,4-Dinitrophenylmethylamine
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Record name N-Methyl-2,4(or 2,6)-dinitroaniline
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Record name N-Methyl-2,4-dinitroaniline
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Record name N-methyl-2,4(or 2,6)-dinitroaniline
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Record name N-METHYL-2,4-DINITROANILINE
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Foundational & Exploratory

An In-depth Technical Guide to N-Methyl-2,4-dinitroaniline (CAS: 2044-88-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methyl-2,4-dinitroaniline (CAS: 2044-88-4), a versatile chemical intermediate. This document consolidates critical information on its chemical and physical properties, detailed experimental protocols for its synthesis, key applications, and safety and handling guidelines.

Core Chemical and Physical Properties

This compound is a yellow crystalline solid.[1][2][3][4] It is an organic compound with the molecular formula C₇H₇N₃O₄.[5][6] This compound is generally insoluble in water but shows solubility in organic solvents such as ethanol, ether, and chloroform.[2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 197.15 g/mol [1][5][6]
Melting Point 171-172 °C[2][4]
175 °C[7]
177-178 °C[8]
Boiling Point 354.8 °C at 760 mmHg[5]
334.23 °C (rough estimate)[2][4]
Density 1.487 g/cm³[5]
1.5115 g/cm³ (rough estimate)[2][4]
Flash Point 168.4 °C[2][4][5]
Vapor Pressure 3.27E-05 mmHg at 25 °C[2][5]
pKa -4.54 ± 0.25 (Predicted)[2][5]
Appearance Yellow Powder/Crystalline Solid[1][2][5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available data includes:

  • Infrared (IR) Spectra: FTIR spectra (KBr wafer) and vapor phase IR spectra are available.[6]

  • UV/Visible Spectrum: Information on the UV/Visible spectrum is available through the NIST WebBook.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR data at 400 MHz and 500 MHz are referenced.[10]

  • Mass Spectrometry (MS): Mass spectrometry data is available for this compound.[10]

Experimental Protocols: Synthesis of this compound

Multiple synthetic routes for this compound have been reported. Below are detailed protocols for two common methods.

Method 1: Nitration of Methyl Acetanilide

This method involves the nitration of methyl acetanilide using dilute nitric acid.

Experimental Protocol:

  • Dissolve 10 g of methyl acetanilide in 1 liter of dilute nitric acid (density = 1.029 g/ml).

  • Heat the solution to boiling under a reflux condenser. The solution will turn brown.

  • Continue heating for approximately 30 minutes, at which point the solution will become turbid, and a yellow substance will begin to separate.

  • Maintain heating for a total of two hours to ensure the reaction goes to completion.

  • Allow the mixture to cool. The product will separate as yellow crystals.

  • Recrystallize the crude product from aqueous alcohol to yield pure this compound with a melting point of 175 °C.[7]

Method 2: Reaction of 1-Chloro-2,4-dinitrobenzene with Methylamine

This common industrial method involves the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene with methylamine.[5][11]

Experimental Protocol:

  • Charge a reaction vessel with 203.5 parts of 99.5% 2,4-dinitrochlorobenzene and 390 parts of water. Stir vigorously to create a beige-colored suspension.[8]

  • Heat the suspension to 70 °C over 35 minutes. The mixture will form a light brown emulsion at approximately 46 °C.[8]

  • At a bath temperature of 85 °C, add 120 parts by volume of a 41% aqueous solution of methylamine dropwise over 30 minutes. The reaction temperature will rise to about 88 °C, and the emulsion will slowly solidify, forming a yellow crust.[8]

  • Following the methylamine addition, add 103 parts by volume of 30% sodium hydroxide solution dropwise over one hour. The temperature will decrease to below 81 °C, and the crust will detach, forming a yellow suspension.[8]

  • Heat the suspension to 90 °C over 15 minutes and stir for one hour at 85-90 °C.[8]

  • Cool the mixture to 30 °C over two hours and collect the solid product by suction filtration.[8]

  • To break up any lumps, stir the filter cake in 305 parts of water in a laboratory mixer, then filter by suction again.[8]

  • Wash the product with 1150 parts of water and dry at 60 °C in vacuo. This procedure yields this compound with a melting point of 177-178 °C and a theoretical yield of 97.8%.[8]

Visualized Experimental Workflow

Synthesis_Workflow_Method_2 cluster_reactants Reactants & Solvent cluster_process Reaction & Workup cluster_product Final Product r1 2,4-Dinitrochlorobenzene p1 1. Mix DNCB and Water 2. Heat to 70°C r1->p1 r2 Water r2->p1 r3 41% aq. Methylamine p2 Add Methylamine (85-88°C) r3->p2 dropwise r4 30% aq. NaOH p3 Add NaOH (<81°C) r4->p3 dropwise p1->p2 p2->p3 p4 Heat to 90°C Stir for 1 hr p3->p4 p5 Cool to 30°C p4->p5 p6 Filter p5->p6 p7 Wash with Water p6->p7 p8 Dry in vacuo p7->p8 product This compound p8->product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a key intermediate in various industrial and research applications.

  • Dyes and Pigments: It is used as an intermediate in the synthesis of azo dyes and other coloring agents.[2][11]

  • Agricultural Chemistry: The compound is a precursor for herbicides, particularly pre-emergent herbicides that inhibit weed seed germination.[4][11]

  • Organic Synthesis: It is a versatile compound for producing other chemicals. For instance, it can be reduced to form N¹-Methyl-4-nitro-benzene-1,2-diamine.[5][11] It also participates in nucleophilic aromatic substitution reactions.[11]

  • Pharmaceuticals: Derivatives of this compound are being explored for their potential pharmaceutical applications due to observed biological activity.[11] It has been investigated as a potential anticancer agent, with studies suggesting it may interact with DNA and disrupt cell division in cancer cell lines, including leukemia, lymphoma, and breast cancer.[11] It is also a known impurity of the chemotherapy drug Bendamustine.[12]

Biological Activity and Potential Mechanisms

While detailed signaling pathways are not fully elucidated in the public domain, research indicates that this compound possesses biological activity.

  • Herbicidal Activity: Its herbicidal effects are thought to stem from its interaction with and disruption of metabolic processes in plants, potentially by affecting enzymes involved in growth regulation.[11]

  • Anticancer Potential: Preliminary studies suggest that its cytotoxic effects on cancer cells could be mediated through several mechanisms, including DNA alkylation, inhibition of cell proliferation, and the induction of apoptosis (programmed cell death).[11] Further research is required to validate these mechanisms.

Putative_Anticancer_Mechanism NMDA N-Methyl-2,4- dinitroaniline DNA DNA NMDA->DNA Alkylation Prolif Cell Proliferation NMDA->Prolif Inhibition Apoptosis Apoptosis NMDA->Apoptosis Induction CancerCell Cancer Cell DNA->CancerCell Disruption of Replication Prolif->CancerCell Reduced Growth Apoptosis->CancerCell Cell Death

Caption: Putative anticancer mechanisms of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13] Due to the presence of nitro groups, it may also have explosive properties under certain conditions.[3]

  • Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including chemical-resistant gloves, safety goggles, and laboratory clothing, should be worn.[14] Work should be conducted in a well-ventilated area or a chemical fume hood.[14][15]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat, flames, and incompatible materials such as oxidizing agents.[13][14]

  • First Aid:

    • Skin Contact: Immediately wash with soap and water and rinse thoroughly.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

    • Inhalation: Move to fresh air; consult a doctor in case of complaints.[13]

    • Ingestion: Wash out the mouth with water and seek immediate medical attention.[16]

This document is intended for informational purposes for a technical audience. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional and regulatory safety guidelines.

References

An In-depth Technical Guide to the Physical and Chemical Properties of N-Methyl-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-2,4-dinitroaniline, a significant organic compound, serves as a crucial intermediate in various synthetic processes, including the production of dyes, fluorescent whitening agents, and pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and visual representations of its reaction pathways and experimental workflows.

Core Physical and Chemical Properties

This compound is a yellow crystalline powder.[1][3] A summary of its key quantitative properties is presented below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₇N₃O₄[1][4]
Molecular Weight 197.15 g/mol [1][5]
Melting Point 171-172 °C / 177-178 °C[1][6]
Boiling Point 334.23 °C (rough estimate) / 354.8 °C at 760 mmHg[1][4]
Density 1.487 g/cm³ / 1.5115 g/cm³ (rough estimate)[1][4]
Appearance Yellow crystalline powder[1][3]
Solubility Soluble in ethanol, ether, and chloroform[1]
Flash Point 168.4 °C[1][4]
Vapor Pressure 3.27E-05 mmHg at 25 °C[1][4]
pKa -4.54 ± 0.25 (Predicted)[1][4]
LogP 2.56[4]
Polar Surface Area 94.88 Ų / 104 Ų[4][5]
Refractive Index 1.5860 (estimate) / 1.66[1][4]
Storage Condition Room Temperature / +5°C[1][7][8]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Two primary methods for the synthesis of this compound are prevalent in the literature.

Method 1: From 2,4-Dinitrochlorobenzene and Methylamine [2][6]

This method, a nucleophilic aromatic substitution, is a well-established route for producing this compound.[2]

  • Materials:

    • 2,4-Dinitrochlorobenzene (99.5%)

    • 41% aqueous solution of methylamine

    • 30% sodium hydroxide solution

    • Water

  • Procedure:

    • 203.5 parts of 99.5% 2,4-dinitrochlorobenzene are stirred in 390 parts of water to form a beige-colored suspension.[6]

    • The suspension is heated to 70°C over 35 minutes, at which point it becomes a light brown emulsion around 46°C.[6]

    • 120 parts by volume of a 41% aqueous methylamine solution are added dropwise over 30 minutes at a bath temperature of 85°C. The temperature of the reaction mixture may rise to 88°C.[6]

    • The emulsion will slowly solidify, and a yellow crust will form on the flask walls.[6]

    • 103 parts by volume of 30% sodium hydroxide solution are then added dropwise over one hour, causing the temperature to fall below 81°C.[6]

    • The crust will detach, forming a yellow suspension. This suspension is heated to 90°C over 15 minutes and stirred for one hour at 85-90°C.[6]

    • The mixture is cooled to 30°C over two hours and then filtered by suction.[6]

    • The filter cake is stirred in 305 parts of water, filtered again, washed with 1150 parts of water, and dried at 60°C in a vacuum to yield this compound.[6]

Method 2: From Methyl Acetanilide [9]

  • Materials:

    • Methyl acetanilide

    • Dilute nitric acid (d=1.029 g/ml)

    • Aqueous alcohol

  • Procedure:

    • 10 g of methyl acetanilide are dissolved in 1 liter of dilute nitric acid.[9]

    • The solution is heated to boiling under a reflux condenser. The liquid will turn brown, and after about 30 minutes, it will become turbid as a yellow substance begins to separate.[9]

    • The reaction is heated for a total of two hours to ensure completion.[9]

    • Upon cooling, yellow crystals of this compound will separate out.[9]

    • The product is recrystallized from aqueous alcohol to yield a purified product with a melting point of 175°C.[9]

  • Infrared (IR) Spectroscopy: IR spectra can be obtained using techniques such as KBr wafer preparation for solid samples or by analyzing the vapor phase of the compound.[5] This analysis helps in identifying the functional groups present in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule, aiding in structure elucidation.[7]

  • UV/Visible Spectroscopy: The UV/Visible spectrum of this compound can be recorded to study its electronic transitions.[10]

Visualizations

The following diagrams illustrate the synthesis workflow and a key reaction mechanism for this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up 2,4-DNCB 2,4-Dinitro- chlorobenzene Mixing Mix 2,4-DNCB with water 2,4-DNCB->Mixing MeNH2 Methylamine (aq) Addition1 Add MeNH2 at 85°C MeNH2->Addition1 NaOH NaOH (aq) Addition2 Add NaOH NaOH->Addition2 Heating1 Heat to 70°C Mixing->Heating1 Heating1->Addition1 Addition1->Addition2 Heating2 Heat to 90°C & Stir Addition2->Heating2 Cooling Cool to 30°C Heating2->Cooling Filtration1 Suction Filtration Cooling->Filtration1 Washing Wash with water Filtration1->Washing Drying Dry in vacuo at 60°C Washing->Drying Product N-Methyl-2,4- dinitroaniline Drying->Product

Synthesis workflow for this compound.

SNAr_Mechanism reactant 2,4-Dinitrochlorobenzene intermediate Meisenheimer Complex (Intermediate) reactant->intermediate Nucleophilic Attack nucleophile Methylamine (CH3NH2) nucleophile->intermediate product This compound intermediate->product Loss of Leaving Group leaving_group Chloride Ion (Cl-) intermediate->leaving_group

Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Applications and Safety

This compound is primarily used as an intermediate in organic synthesis for producing dyes and fluorescent whitening agents.[1] It has also been investigated for its potential as an anticancer agent due to its ability to interact with DNA and disrupt cell division.[2]

It is important to handle this compound with care as it is considered a toxic substance that can be irritating and harmful upon contact with skin or if inhaled.[1][11] Appropriate personal protective equipment, such as gloves and safety glasses, should be worn, and work should be conducted in a well-ventilated area away from ignition sources.[1]

References

An In-depth Technical Guide on the Solubility of N-Methyl-2,4-dinitroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Methyl-2,4-dinitroaniline in organic solvents. Due to the limited availability of specific quantitative data for this compound, this document also includes detailed information on the solubility of the closely related parent compound, 2,4-dinitroaniline, to provide valuable comparative insights. The guide further details a standard experimental protocol for solubility determination and outlines the primary synthesis routes for this compound.

Solubility of this compound

For comparative purposes and to guide solvent selection in experimental work, the following section provides detailed quantitative solubility data for the parent compound, 2,4-dinitroaniline.

Quantitative Solubility of 2,4-Dinitroaniline in Organic Solvents

A study by an unnamed source provides extensive experimental data on the mole fraction solubility of 2,4-dinitroaniline in nine different organic solvents at various temperatures.[2] This data, determined using the isothermal saturation method, is summarized in the table below.[2] The solubility of 2,4-dinitroaniline generally increases with a rise in temperature across all tested solvents.[2] At a given temperature, the highest solubility is observed in acetone and the lowest in toluene.[2] The general order of solubility for 2,4-dinitroaniline is: acetone > ethyl acetate > acetonitrile > 1-butanol > ethanol > methanol > (n-propanol, isopropanol) > toluene.[2]

Table 1: Mole Fraction Solubility (x) of 2,4-Dinitroaniline in Various Organic Solvents at Different Temperatures (K) [2]

Temperature (K)MethanolEthanoln-PropanolIsopropanol1-ButanolAcetoneAcetonitrileEthyl AcetateToluene
278.150.003580.004510.003560.003510.005120.028910.009870.015620.00165
283.150.004320.005430.004280.004220.006150.034730.011860.018770.00198
288.150.005190.006520.005140.005070.007390.041720.014250.022550.00238
293.150.006230.007830.006170.006090.008880.050120.017120.027090.00286
298.150.007480.009410.007410.007320.010670.060210.020570.032550.00344
303.150.008990.011310.008910.008800.012820.072330.024710.039110.00413
308.150.010800.013590.010700.010570.015400.086900.029690.047000.00496
313.150.012980.016330.012860.012700.018510.104400.035670.056470.00596
318.150.015590.019620.015450.015260.022240.125430.042860.067850.00716

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound like this compound in organic solvents, based on the isothermal saturation method used for 2,4-dinitroaniline.[2]

Isothermal Saturation Method

This gravimetric method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution.

Apparatus:

  • A jacketed glass vessel (e.g., 100 mL) to maintain a constant temperature.

  • A magnetic stirrer for agitation.

  • A circulating water bath to control the temperature of the jacketed vessel with high precision.

  • A calibrated thermometer to measure the temperature of the solution.

  • A filtration setup (e.g., syringe with a filter) to separate the saturated solution from the excess solid.

  • An analytical balance for accurate weighing.

Procedure:

  • An excess amount of this compound is added to a known mass of the chosen organic solvent in the jacketed glass vessel.

  • The mixture is continuously agitated using the magnetic stirrer.

  • The temperature of the solution is maintained at the desired level by circulating water from the temperature-controlled bath through the jacket of the vessel.

  • The solution is stirred for a sufficient amount of time to ensure that equilibrium is reached (typically several hours). Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Once equilibrium is established, the stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle.

  • A sample of the clear supernatant (the saturated solution) is withdrawn using a pre-weighed syringe fitted with a filter to prevent any solid particles from being transferred.

  • The syringe containing the saturated solution is weighed to determine the mass of the solution.

  • The contents of the syringe are then transferred to a pre-weighed container, and the solvent is evaporated (e.g., in a vacuum oven at a suitable temperature).

  • The container with the dried solid residue (the solute) is weighed.

  • The mass of the solute and the mass of the solvent in the sample are calculated.

  • The solubility is then expressed in various units, such as grams of solute per 100 grams of solvent or as a mole fraction.

  • This procedure is repeated at different temperatures to determine the temperature dependence of the solubility.

Synthesis of this compound

There are two primary methods reported for the synthesis of this compound.

From 1-Chloro-2,4-dinitrobenzene and Methylamine

One common method involves the reaction of 1-Chloro-2,4-dinitrobenzene with methylamine.[3][4] The following diagram illustrates the workflow of this synthesis.

G cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product 1-Chloro-2,4-dinitrobenzene 1-Chloro-2,4-dinitrobenzene Reaction Reaction 1-Chloro-2,4-dinitrobenzene->Reaction Methylamine (aq) Methylamine (aq) Methylamine (aq)->Reaction Addition of NaOH Addition of NaOH Reaction->Addition of NaOH Forms thick yellow crust Heating Heating Addition of NaOH->Heating Forms yellow suspension Cooling Cooling Heating->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying This compound This compound Drying->this compound

Caption: Synthesis of this compound from 1-Chloro-2,4-dinitrobenzene.

A detailed experimental protocol for this synthesis involves stirring 2,4-dinitrochlorobenzene in water, heating the suspension, and then adding an aqueous solution of methylamine.[3] Subsequently, a sodium hydroxide solution is added, and the mixture is heated further before being cooled to allow for the crystallization of the product. The resulting solid is then filtered, washed, and dried.[3]

From Methyl Acetanilide

Another method for the preparation of this compound starts from methyl acetanilide.[5] The logical flow of this synthesis is depicted below.

G cluster_reactants Reactants cluster_process Reaction and Purification cluster_product Product Methyl Acetanilide Methyl Acetanilide Heating under Reflux Heating under Reflux Methyl Acetanilide->Heating under Reflux Dilute Nitric Acid Dilute Nitric Acid Dilute Nitric Acid->Heating under Reflux Cooling Cooling Heating under Reflux->Cooling Yellow substance separates Crystallization Crystallization Cooling->Crystallization Recrystallization Recrystallization Crystallization->Recrystallization From aqueous alcohol This compound This compound Recrystallization->this compound

Caption: Synthesis of this compound from Methyl Acetanilide.

In this procedure, methyl acetanilide is dissolved in dilute nitric acid and heated to boiling under a reflux condenser for a couple of hours.[5] Upon cooling, the product crystallizes out and can be further purified by recrystallization from aqueous alcohol.[5]

References

Spectroscopic data (NMR, IR, Mass Spec) of N-Methyl-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for N-Methyl-2,4-dinitroaniline, a compound of interest for researchers, scientists, and professionals in drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including experimental protocols and data interpretation.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityAssignment
Data not available--
Data not available--
Data not available--
Data not available--
Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Table 3: IR Absorption Data
Wavenumber (cm⁻¹)Assignment
Data not available-
Data not available-
Data not available-
Data not available-
Table 4: Mass Spectrometry Data[1]
m/zRelative Intensity (%)Proposed Fragment
7899.99C₆H₄N⁺
5190.34C₄H₃⁺
10581.25C₇H₅O⁺
7665.34C₆H₄⁺
5263.63C₄H₄⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below, providing a basis for reproducibility and further investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standardized protocol for the analysis of nitroaniline compounds is recommended.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.

  • Ensure the sample is fully dissolved to avoid spectral artifacts.

Instrumentation and Parameters:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

The KBr pellet method is a common and reliable technique for obtaining the IR spectrum of solid samples.

Sample Preparation:

  • Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.

  • The mixture should be a fine, homogeneous powder.

  • Transfer the powder to a pellet-forming die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Instrumentation and Parameters:

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A spectrum of a pure KBr pellet should be recorded as the background and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent such as acetone or ethyl acetate. The concentration should be in the range of 1-10 µg/mL.

Instrumentation and Parameters:

  • Gas Chromatograph:

    • Injection Port: Split/splitless injector, operated in splitless mode.

    • Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: An initial temperature of 100°C, held for 1 minute, followed by a ramp to 280°C at a rate of 10-20°C/min, and a final hold for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the analysis and interpretation of the spectroscopic data of this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Data Analysis Workflow for this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies Functional Groups IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic Data Analysis Workflow

N-Methyl-2,4-dinitroaniline Derivatives: A Technical Guide to Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-2,4-dinitroaniline and its derivatives represent a class of nitroaromatic compounds with a range of potential biological activities. This technical guide provides an in-depth overview of the existing research on these molecules, with a particular focus on their potential as anticancer and antimicrobial agents. While research is ongoing, preliminary studies suggest that these compounds may exert their effects through mechanisms such as DNA interaction and disruption of cellular division.[1] This document summarizes the available, albeit limited, quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate further investigation into the therapeutic potential of this chemical class.

Introduction

This compound is an organic compound belonging to the dinitroaniline class, characterized by an aniline ring substituted with two nitro groups and an N-methyl group.[1] Historically, dinitroaniline derivatives have been widely used as herbicides.[2][3] However, recent scientific interest has shifted towards exploring their potential pharmacological applications. Studies have suggested that this compound and related compounds may possess cytotoxic effects against various cancer cell lines, including leukemia, lymphoma, and breast cancer, hinting at their potential as anticancer agents.[1] The proposed mechanisms of action include interaction with DNA and disruption of cell division.[1] Furthermore, the broader class of nitroaromatic compounds has been investigated for antimicrobial properties. This guide aims to consolidate the current understanding of the biological activities of this compound derivatives, providing a foundation for future research and development.

Synthesis of this compound Derivatives

The synthesis of this compound is commonly achieved through the reaction of 1-chloro-2,4-dinitrobenzene with methylamine. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Chloro-2,4-dinitrobenzene

  • Methylamine (40% aqueous solution)

  • Toluene

  • Water

  • Petroleum ether

Procedure:

  • Dissolve 30.00g of 2,4,6-trinitrochlorobenzene in 300mL of toluene to create a mixed solution.

  • Slowly add 7.5 mL of a 40% aqueous methylamine solution dropwise into the mixed solution.

  • Maintain the reaction temperature between 20-30°C and stir for 24 hours.

  • After the reaction is complete, filter the precipitate.

  • Wash the precipitate with water.

  • Dry the precipitate to obtain the crude N-methyl-2,4,6-trinitroaniline product.

  • Purity can be assessed using high-performance liquid chromatography (HPLC).

Note: This protocol is for a related compound, N-methyl-2,4,6-trinitroaniline, and may need to be adapted for this compound. A similar procedure using 2,4-dinitrochlorobenzene and methylamine in petroleum ether has also been described.

Potential Biological Activities

While specific quantitative data for this compound is sparse in publicly available literature, the compound and its derivatives are subjects of ongoing research for several biological activities.

Anticancer Activity

Preliminary investigations suggest that this compound may have potential as an anticancer agent.[1] Studies have indicated its activity against a variety of cancer cell lines, including those of leukemia, lymphoma, and breast cancer.[1] The proposed mechanisms for its cytotoxic effects include the alkylation of DNA, inhibition of cell proliferation, and the induction of apoptosis (programmed cell death).[1]

A study on related 2,4,6-trinitroaniline derivatives has shown that some of these compounds exhibit potent antitumor activities, with IC50 values comparable to the established anticancer drug cisplatin in Hep3B cells.[4] For instance, N-(3,5-difluorophenyl)-2,4,6-trinitroaniline was found to have a better IC50 value than cisplatin.[4] Furthermore, some trinitroaniline derivatives were shown to induce intrinsic apoptosis by increasing the Bax/Bcl-2 expression ratio and inhibiting the metastatic activity of hepatoma cells.[4]

Antimicrobial Activity

The antimicrobial potential of this compound derivatives is another area of interest, though specific data on the parent compound is limited. The broader class of nitroaromatic compounds is known for its antimicrobial properties.

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides detailed methodologies for key experiments to evaluate the biological activities of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • Target cancer cell lines (e.g., MCF-7, HCT-116, HepG2)

  • Complete cell culture medium

  • This compound derivative (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the culture medium. Replace the existing medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound derivative

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the this compound derivative in MHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams illustrate a general experimental workflow for cytotoxicity testing and a potential signaling pathway involved in the anticancer activity of dinitroaniline derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis prep_compound Prepare this compound derivative stock solution treatment Treat cells with serial dilutions of the compound prep_compound->treatment prep_cells Culture and seed cancer cell lines prep_cells->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mt_assay Perform MTT assay incubation->mt_assay read_absorbance Measure absorbance at 570 nm mt_assay->read_absorbance calc_viability Calculate cell viability (%) read_absorbance->calc_viability det_ic50 Determine IC50 value calc_viability->det_ic50

Caption: Experimental workflow for in vitro cytotoxicity testing.

signaling_pathway Dinitroaniline This compound Derivative DNA_Interaction DNA Interaction (Alkylation) Dinitroaniline->DNA_Interaction Cell_Cycle_Arrest Cell Cycle Arrest Dinitroaniline->Cell_Cycle_Arrest Apoptosis Apoptosis Induction Dinitroaniline->Apoptosis Cell_Death Cancer Cell Death DNA_Interaction->Cell_Death Cell_Cycle_Arrest->Cell_Death Bax_Bcl2 ↑ Bax/Bcl-2 ratio Apoptosis->Bax_Bcl2 Bax_Bcl2->Cell_Death

Caption: Putative signaling pathway for anticancer activity.

Conclusion and Future Directions

This compound and its derivatives present a promising, yet underexplored, area for drug discovery. The existing literature hints at their potential as anticancer and antimicrobial agents. However, a significant gap exists in the availability of robust, quantitative data to substantiate these claims. Future research should focus on the systematic evaluation of a library of this compound derivatives against a broad panel of cancer cell lines and microbial strains to establish clear structure-activity relationships. Detailed mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways involved in their biological effects. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers embarking on the further investigation of this intriguing class of compounds.

References

An In-depth Technical Guide to the Safety, Toxicity, and Handling of N-Methyl-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, toxicity, and handling precautions for N-Methyl-2,4-dinitroaniline (CAS No. 2044-88-4). The information is intended for professionals in research, scientific, and drug development fields to ensure safe laboratory practices and mitigate potential hazards associated with this compound.

Physicochemical Properties

This compound is a yellow crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is crucial for appropriate storage and handling.

PropertyValueSource(s)
Molecular Formula C₇H₇N₃O₄[2][3][4]
Molecular Weight 197.15 g/mol [2][3][4]
CAS Number 2044-88-4[2][4][5]
Appearance Yellow Powder[3][4]
Melting Point 171-172°C[1]
Boiling Point 354.8 °C at 760 mmHg[3]
Flash Point 168.4 °C[1][3]
Density 1.487 g/cm³[3]
Vapor Pressure 3.27E-05 mmHg at 25 °C[3]
Solubility Soluble in ethanol, ether, and chloroform.[1] Water hazard class 1 (Self-assessment): slightly hazardous for water.[5][1][5]
pKa -4.54 ± 0.25 (Predicted)[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS). The primary hazards are related to skin, eye, and respiratory irritation.[5]

GHS Pictogram:

Caption: GHS Hazard Pictogram and Associated Statements for this compound.

Signal Word: Warning[5]

Hazard Statements:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P280: Wear protective gloves.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P405: Store locked up.[5]

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[5]

Toxicity Profile

Dinitroanilines as a class of herbicides have been shown to be toxic to various organisms.[6] The toxicity can range from slightly to highly toxic in terrestrial and aquatic species.[7] For instance, 2,4-Dinitroaniline, a closely related compound, is reported to be toxic with a lethal dose of 285 mg/kg and can penetrate the skin, leading to acute dermal toxicity.[8] Another related compound, N-methyl-2-nitroaniline, is classified as toxic if swallowed or in contact with skin, and fatal if inhaled.[9]

Exposure to this compound may cause irritation to the skin, eyes, and respiratory system.[5] It is harmful if swallowed, in contact with skin, or inhaled.[10]

Handling, Storage, and Personal Protective Equipment

Safe handling and storage of this compound are critical to minimize exposure and ensure laboratory safety.

Safe_Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_ppe Personal Protective Equipment (PPE) storage Store in a cool, dry, well-ventilated area. Keep container tightly closed. Store away from incompatible substances (strong oxidizing agents). Store refrigerated in closed vessels. handling Use only in a chemical fume hood. Avoid dust formation. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash thoroughly after handling. storage->handling Before Use ppe Wear laboratory clothing. Wear chemical-resistant gloves. Wear tightly sealed goggles or safety glasses. Use an approved mask/respirator if dust is generated. handling->ppe Requires

Caption: Safe Handling and Storage Workflow for this compound.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Facilities should be equipped with an eyewash station and a safety shower.[11]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Tightly sealed goggles or safety glasses are required.[5]

  • Skin Protection: Wear protective gloves and laboratory clothing to prevent skin contact.[5][10]

  • Respiratory Protection: If dust is generated, an approved mask or respirator should be used.[10]

Hygiene Measures:

  • Wash hands thoroughly after handling the substance.[10]

  • Contaminated clothing should be washed before reuse.[10]

Storage:

  • Store in a cool, dry, and well-ventilated area.[5][10]

  • Keep the container tightly closed and store only in the original receptacle.[5]

  • Store refrigerated in closed vessels.[10]

  • Keep away from sources of ignition and heat, and incompatible materials such as strong oxidizing agents.[5][10]

Emergency Procedures

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5][10]

  • In case of skin contact: Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[10]

  • If inhaled: Move the person to fresh air. If symptoms persist, seek medical attention.[10]

  • If swallowed: Wash out the mouth with copious amounts of water for at least 15 minutes and seek medical attention.[10]

Fire-Fighting Measures:

  • Suitable extinguishing media: Use dry powder, carbon dioxide, water spray, or alcohol-resistant foam.[10]

  • Specific hazards: Formation of toxic gases is possible during heating or in case of a fire.[5]

  • Protective equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[10]

Accidental Release Measures:

  • Personal precautions: Wear suitable personal protective equipment, including a respirator, gloves, protective clothing, and eye protection.[10]

  • Environmental precautions: Do not allow the material to enter drains or water courses.[5][10]

  • Methods for cleaning up: Mix with sand or other inert absorbent material, sweep up, and place in a tightly closed container for disposal.[10]

Disposal Considerations

Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[5] Waste materials should be handled by a licensed waste disposal company.

Ecotoxicity

There is limited specific information available on the ecotoxicity of this compound. However, it is classified as Water Hazard Class 1 (self-assessment), indicating it is slightly hazardous for water.[5] It is advised not to allow the undiluted product or large quantities of it to reach ground water, water courses, or sewage systems.[5] Dinitroaniline herbicides, in general, are considered moderately to highly toxic for fish and aquatic invertebrates.[6]

Experimental Protocols

Detailed experimental protocols for the safety and toxicity assessment of this compound were not found in the public domain during the literature search for this guide. Researchers should refer to standard OECD or EPA guidelines for testing of chemicals for properties such as acute oral toxicity (e.g., OECD Guideline 420, 423, or 425), dermal toxicity (e.g., OECD Guideline 402), and irritation/corrosion (e.g., OECD Guidelines 404 and 405).

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety and handling guide. Users should always consult the most current Safety Data Sheet (SDS) provided by the manufacturer before handling this chemical and adhere to all applicable safety regulations.

References

Methodological & Application

N-Methyl-2,4-dinitroaniline: A Versatile Intermediate in the Synthesis of Azo and Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2,4-dinitroaniline is a key chemical intermediate in the synthesis of a variety of dyes, particularly those belonging to the azo and disperse dye classes. Its molecular structure, featuring a reactive amine group and the electron-withdrawing nitro groups, makes it a valuable precursor for producing dyes with a wide spectrum of colors and desirable properties for various applications. This document provides detailed application notes and experimental protocols for the use of this compound in dye synthesis, targeting researchers and professionals in the fields of chemistry and materials science.

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are the most important and widely used class of synthetic dyes. The synthesis of these dyes from this compound follows a well-established two-step reaction pathway: diazotization followed by a coupling reaction. The diazotization step converts the primary amine group of this compound into a highly reactive diazonium salt. This salt then acts as an electrophile in the subsequent coupling reaction with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine, to form the final azo dye. The specific choice of the coupling component is crucial in determining the final color and properties of the dye.

Disperse dyes are non-ionic dyes with low water solubility, making them suitable for dyeing hydrophobic fibers such as polyester and cellulose acetate. Many disperse dyes are based on azo or anthraquinone structures. Azo disperse dyes derived from this compound are valued for their bright colors and good fastness properties on synthetic fibers.

Data Presentation

While specific quantitative data for a wide range of dyes synthesized directly from this compound is not extensively available in the public domain, the following tables provide a template for the characterization of such dyes. The data for a representative azo dye synthesized from a structurally similar nitroaniline is included for illustrative purposes.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₇N₃O₄
Molecular Weight197.15 g/mol
AppearanceYellow crystalline powder
Melting Point176-178 °C
CAS Number2044-88-4

Table 2: Representative Data for an Azo Dye Synthesized from a Substituted Nitroaniline

Dye StructureCoupling ComponentYield (%)Melting Point (°C)λmax (nm)Color
4-(N,N-diethylamino)-2'-methyl-4'-nitroazobenzeneN,N-Diethylaniline>85158-160485 (in DMF)Red

Experimental Protocols

The following are generalized yet detailed protocols for the synthesis of azo and disperse dyes using this compound as the primary amine (diazo component).

Protocol 1: Diazotization of this compound

This procedure describes the formation of the diazonium salt of this compound, which is a critical and temperature-sensitive step.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, suspend this compound (e.g., 0.01 mol) in a mixture of concentrated acid (e.g., 2.5 mL HCl) and water (e.g., 5 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve sodium nitrite (e.g., 0.011 mol) in a small amount of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled suspension of this compound. Maintain the temperature between 0-5 °C throughout the addition to prevent the decomposition of the diazonium salt.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-30 minutes at 0-5 °C to ensure the diazotization is complete. The resulting clear solution or fine suspension is the diazonium salt solution, which should be used immediately in the subsequent coupling reaction.

Diazotization_Workflow cluster_reagents Reagents cluster_process Process cluster_product Product reagent1 This compound step1 Suspension in Acid reagent1->step1 reagent2 Conc. Acid (HCl or H₂SO₄) reagent2->step1 reagent3 Sodium Nitrite (NaNO₂) step3 Dropwise addition of NaNO₂ solution reagent3->step3 reagent4 Ice step2 Cooling (0-5 °C) reagent4->step2 step1->step2 step2->step3 step4 Stirring (15-30 min) step3->step4 product Diazonium Salt Solution step4->product Azo_Coupling_Signaling_Pathway cluster_coupling_partners Coupling Components cluster_conditions Reaction Conditions start Diazonium Salt of This compound partner1 Aromatic Amines (e.g., N,N-dialkylanilines) start->partner1 Electrophilic Aromatic Substitution partner2 Phenols/Naphthols (e.g., 2-Naphthol) start->partner2 Electrophilic Aromatic Substitution condition1 Low Temperature (0-5 °C) start->condition1 condition2 pH Control (Acidic for amines, Basic for phenols) start->condition2 product Azo Dye partner1->product partner2->product

Application Notes and Protocols: N-Methyl-2,4-dinitroaniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N-Methyl-2,4-dinitroaniline as a key starting material in the synthesis of the pharmaceutical agent Bendamustine. This document includes detailed experimental protocols, quantitative data, and visualizations to support research and development in medicinal chemistry and drug manufacturing.

Introduction

This compound is a yellow crystalline powder with the chemical formula C₇H₇N₃O₄.[1] It serves as a crucial intermediate in various organic syntheses, most notably in the pharmaceutical industry as a precursor for the anticancer drug Bendamustine.[2] Bendamustine is a bifunctional alkylating agent that exhibits both alkylating and purine analog properties, making it effective in the treatment of various hematological malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma. The structural integrity and purity of this compound are paramount as they directly impact the quality and efficacy of the final active pharmaceutical ingredient (API).[2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 2044-88-4
Molecular Formula C₇H₇N₃O₄
Molecular Weight 197.15 g/mol
Appearance Yellow crystalline powder[2][3]
Melting Point 177-178 °C[4]
Purity Typically ≥98.0%[2]
Solubility Soluble in ethanol, ether, and chloroform.[3]

Pharmaceutical Application: Synthesis of Bendamustine Hydrochloride

This compound is a key building block in a multi-step synthesis of Bendamustine hydrochloride. The overall synthetic workflow is depicted below, followed by detailed experimental protocols for each step.

Synthetic Workflow for Bendamustine Hydrochloride

Bendamustine_Synthesis A This compound B N-Methyl-4-nitro-1,2-phenylenediamine A->B Selective Reduction C Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate B->C Cyclization & Esterification D Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate C->D Reduction E Ethyl 4-(5-(bis(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate D->E Alkylation F Ethyl 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate E->F Chlorination G Bendamustine Hydrochloride F->G Hydrolysis

Caption: Synthetic workflow for Bendamustine Hydrochloride.

Experimental Protocols

Step 1: Synthesis of N-Methyl-4-nitro-1,2-phenylenediamine from this compound

This step involves the selective reduction of one nitro group of this compound.

  • Reagents and Materials:

    • This compound

    • Ammonium sulfide solution or Sodium hydrosulfide

    • Ethanol

    • Water

  • Procedure:

    • Dissolve this compound in ethanol in a reaction flask.

    • Slowly add an aqueous solution of ammonium sulfide or sodium hydrosulfide to the reaction mixture while stirring.

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain N-Methyl-4-nitro-1,2-phenylenediamine.

Step 2: Synthesis of Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate

This step involves the cyclization of the diamine intermediate with a dicarbonyl compound followed by esterification.

  • Reagents and Materials:

    • N-Methyl-4-nitro-1,2-phenylenediamine

    • Glutaric anhydride[5]

    • Ethanol (absolute)

    • Concentrated sulfuric acid[3]

  • Procedure:

    • Dissolve N-Methyl-4-nitro-1,2-phenylenediamine in a suitable solvent and add glutaric anhydride.[3]

    • Heat the mixture to form the corresponding amide.[3]

    • Add absolute ethanol and a catalytic amount of concentrated sulfuric acid.[3]

    • Reflux the mixture to facilitate cyclization and esterification.[3]

    • After the reaction is complete, cool the mixture and neutralize it to precipitate the product.

    • Filter, wash, and dry the solid to yield Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate.

Step 3: Synthesis of Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

The remaining nitro group is reduced to an amine in this step.

  • Reagents and Materials:

    • Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate

    • Catalyst (e.g., Raney nickel or Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas

  • Procedure:

    • Dissolve the nitro compound in methanol or ethanol in a hydrogenation vessel.

    • Add a catalytic amount of Raney nickel or Pd/C.

    • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature for several hours.[5]

    • Monitor the reaction by TLC.

    • Once the reaction is complete, filter off the catalyst.

    • Evaporate the solvent to obtain Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate.

Step 4: Synthesis of Ethyl 4-(5-(bis(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

The amino group is alkylated with 2-haloethanol.

  • Reagents and Materials:

    • Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

    • 2-Bromoethanol or 2-Chloroethanol

    • Base (e.g., Calcium carbonate or Sodium carbonate)

    • Acetonitrile

  • Procedure:

    • To a solution of the amino intermediate in acetonitrile, add a base such as calcium carbonate.[6]

    • Add 2-bromoethanol and heat the reaction mixture under reflux for an extended period (e.g., 34-38 hours).[5][6]

    • Cool the reaction mixture and filter to remove the inorganic salts.

    • Concentrate the filtrate under vacuum to obtain the dihydroxy intermediate.[6]

Step 5: Synthesis of Ethyl 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

The hydroxyl groups are replaced with chlorine atoms.

  • Reagents and Materials:

    • Ethyl 4-(5-(bis(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

    • Thionyl chloride

    • Dichloromethane or Chloroform

  • Procedure:

    • Dissolve the dihydroxy intermediate in dichloromethane or chloroform and cool the solution to 0-5 °C.[5][6]

    • Add thionyl chloride dropwise while maintaining the low temperature.[5][6]

    • Stir the reaction mixture at low temperature for a specified time and then allow it to warm to room temperature.

    • Remove the solvent and excess thionyl chloride by vacuum distillation to yield the dichloro intermediate.

Step 6: Synthesis of Bendamustine Hydrochloride

The final step is the hydrolysis of the ester to the carboxylic acid.

  • Reagents and Materials:

    • Ethyl 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

    • Concentrated Hydrochloric acid

    • Water

    • Acetone

  • Procedure:

    • Add concentrated hydrochloric acid and water to the dichloro intermediate.

    • Heat the mixture to reflux for several hours to facilitate hydrolysis.[7]

    • Cool the reaction mixture and add acetone to precipitate the crude Bendamustine hydrochloride.

    • Filter the crude product and recrystallize from a mixture of water and acetone to obtain pure Bendamustine hydrochloride.[7]

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of Bendamustine.

StepProductReported Yield
1N-Methyl-4-nitro-1,2-phenylenediamine-
2Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate91.7%[5]
3Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate-
4Ethyl 4-(5-(bis(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate-
5 & 6Bendamustine Hydrochloride (from dihydroxy intermediate)76.2% (overall for two steps)[8]

Note: Yields can vary depending on the specific reaction conditions and scale.

Mechanism of Action of Bendamustine: DNA Damage Response

Bendamustine exerts its cytotoxic effects primarily through the alkylation of DNA, leading to the formation of DNA cross-links. This damage triggers a complex DNA Damage Response (DDR) signaling network within the cancer cell, ultimately leading to cell cycle arrest and apoptosis.

Bendamustine-Induced DNA Damage Response Pathway

Bendamustine_MoA cluster_nucleus Nucleus cluster_ATM ATM Pathway cluster_ATR ATR Pathway Bendamustine Bendamustine DNA_Damage DNA Alkylation & Cross-linking Bendamustine->DNA_Damage Enters Nucleus ATM ATM DNA_Damage->ATM ATR ATR DNA_Damage->ATR Chk2 Chk2 ATM->Chk2 p53 p53 Activation Chk2->p53 Chk1 Chk1 ATR->Chk1 CellCycleArrest Cell Cycle Arrest (G2/M) Chk1->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

References

Application Notes and Protocols for the HPLC Analysis of N-Methyl-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantitative analysis of N-Methyl-2,4-dinitroaniline using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols are designed to be adaptable for various matrices, including pharmaceutical preparations and environmental samples.

Introduction

This compound is a chemical intermediate used in the synthesis of various organic compounds. Its accurate quantification is crucial for process monitoring, quality control, and safety assessment. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the separation and quantification of this compound. This document outlines a recommended HPLC method, sample preparation protocols, and method validation parameters.

Analytical Method: Reversed-Phase HPLC with UV Detection

A reversed-phase HPLC method is proposed for the analysis of this compound. This method is based on the successful separation of structurally similar nitroaniline compounds and is expected to provide good resolution and sensitivity.

Chromatographic Conditions
ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic: Acetonitrile and Water (e.g., 50:50, v/v). The ratio may be adjusted to optimize separation.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or a more specific wavelength determined by UV scan of the analyte)
Injection Volume 10 µL
Run Time Approximately 10 minutes (may vary depending on the exact conditions and sample matrix)
Rationale for Method Selection
  • C18 Column: A C18 stationary phase is well-suited for the retention and separation of moderately polar organic compounds like this compound.

  • Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for reversed-phase chromatography, offering good peak shape and resolution for a wide range of analytes. The isocratic elution simplifies the method and improves reproducibility.

  • UV Detection: this compound contains a chromophore that absorbs UV light, making UV detection a sensitive and appropriate choice.

Experimental Protocols

Standard Preparation
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent such as acetonitrile or methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations covering the expected sample concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

Sample Preparation

The sample preparation method will depend on the matrix.

For Pharmaceutical Formulations (e.g., Tablets, Capsules):

  • Accurately weigh and finely powder a representative number of tablets or the contents of capsules.

  • Transfer a portion of the powder, equivalent to a known amount of the active pharmaceutical ingredient (API), to a volumetric flask.

  • Add a suitable extraction solvent (e.g., acetonitrile or methanol) and sonicate for 15-20 minutes to ensure complete dissolution of this compound.

  • Dilute to the mark with the extraction solvent and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

For Environmental Water Samples (requiring Solid-Phase Extraction - SPE):

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.

  • Sample Loading: Pass a known volume of the water sample through the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water to remove polar impurities.

  • Elution: Elute the retained this compound with a small volume of a strong solvent like acetonitrile or methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

Quantitative data from method validation should be summarized for clarity. The following tables provide a template for presenting such data.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 2: Method Validation Parameters

ParameterTypical Expected Performance
Linearity (Correlation Coefficient, r²) ≥ 0.999
Range (µg/mL) 1 - 50
Limit of Detection (LOD) (µg/mL) To be determined experimentally
Limit of Quantitation (LOQ) (µg/mL) To be determined experimentally
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the HPLC analysis of this compound.

logical_relationship Define_Objective Define Analytical Objective Method_Development Method Development Define_Objective->Method_Development Leads to Method_Validation Method Validation Method_Development->Method_Validation Requires Routine_Analysis Routine Analysis Method_Validation->Routine_Analysis Enables

Caption: Logical relationship in the analytical method lifecycle.

Application Notes and Protocols for the Gas Chromatographic Detection of N-Methyl-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2,4-dinitroaniline is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals like Bendamustine.[1][2] Its detection and quantification are crucial for process monitoring, quality control, and environmental assessment. Gas chromatography (GC) offers a robust and sensitive analytical approach for the determination of this compound. The presence of nitro groups makes this compound highly responsive to specific detectors like the Electron Capture Detector (ECD) and the Nitrogen-Phosphorus Detector (NPD).[3][4][5] Furthermore, Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive identification and quantification.[6][7]

This document outlines detailed protocols for the analysis of this compound in various matrices using GC-based methods. The methodologies are based on established analytical procedures for nitroaromatic compounds and related anilines.[3][8][9][10][11]

Data Presentation

Quantitative data for the analysis of nitroaromatic compounds using gas chromatography are summarized below. These values are representative and may vary depending on the specific instrumentation and matrix.

Table 1: Typical GC-ECD Performance for Nitroaromatic Compounds

ParameterValueReference
Method Detection Limit (MDL) in Soil~1 µg/kg[3][8]
Method Detection Limit (MDL) in WaterVaries with pre-concentration[9][10]
Recovery from Spiked Water Samples (SPE)>90%[9][10]
Linearity Range (On-Column)0.047-3.0 pmol[5]

Table 2: GC-MS Parameters for Analysis of Methyl Anilines

ParameterSettingReference
ColumnDB-5MS (30.0m x 0.25mm x 0.25µm)[7]
Inlet Temperature250°C[7]
GC-MS Interface Temperature300°C[7]
Carrier GasHigh-Purity Helium (>99.999%)[7]
Ion Source Temperature250°C[7]
Selected Ion Monitoring (SIM) m/z107, 120 (for methyl anilines)[12]

Experimental Protocols

Protocol 1: Sample Preparation

Sample preparation is a critical step to extract and concentrate this compound from the sample matrix and remove potential interferences.

A. Solid-Phase Extraction (SPE) for Aqueous Samples [9][10]

  • Cartridge Selection: Use a hydrophilic-lipophilic balanced (HLB) or a reversed-phase polymer-based SPE cartridge.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass a known volume of the filtered water sample (e.g., 100 mL) through the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elution: Elute the analyte with a small volume (e.g., 2 x 1 mL) of acetonitrile or a similar organic solvent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for GC analysis.

B. Liquid-Liquid Extraction (LLE) for Aqueous Samples [13]

  • Sample Preparation: Collect 1 L of the water sample in a clean glass bottle.

  • pH Adjustment: Adjust the pH of the water sample to >11 using a suitable base (e.g., 5N NaOH).

  • Extraction: Transfer the sample to a 2 L separatory funnel. Add 60 mL of dichloromethane and shake vigorously for 2 minutes, venting periodically. Allow the layers to separate.

  • Solvent Collection: Drain the dichloromethane (bottom layer) into a flask.

  • Repeat Extraction: Repeat the extraction two more times with fresh 60 mL portions of dichloromethane and combine the extracts.

  • Drying: Pass the combined extract through anhydrous sodium sulfate to remove residual water.

  • Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Solvent Exchange: Exchange the solvent to hexane for GC analysis and adjust the final volume to 1 mL.

C. Ultrasonic Extraction for Solid Samples (e.g., Soil) [3][13]

  • Sample Preparation: Homogenize the solid sample and weigh a known amount (e.g., 2-25 g) into a beaker.

  • Extraction: Add a suitable solvent, such as acetonitrile or a 1:1 mixture of acetone and dichloromethane, at a specific ratio (e.g., 2.00 g soil to 10.00 ml solvent).[3]

  • Sonication: Place the beaker in an ultrasonic bath and extract for an extended period (e.g., 18 hours in a cooled bath) to ensure efficient extraction.[3]

  • Solvent Collection: Carefully decant the solvent into a flask.

  • Concentration and Cleanup: Concentrate the extract and perform cleanup if necessary, following similar steps as for LLE.

Protocol 2: Gas Chromatography (GC) Analysis

A. GC-ECD/NPD Analysis

This method is highly sensitive for the detection of nitroaromatic compounds.

  • Gas Chromatograph: An analytical system equipped with a capillary column and an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD).[4]

  • Column: A wide-bore capillary column such as a DB-5 or equivalent (e.g., 30 m x 0.32 mm ID x 0.25 µm film thickness) is recommended. Shorter columns (e.g., 6 m) can also be used for thermally labile compounds.[8]

  • Injection: Use a deactivated injection port liner.[8] An autosampler is recommended for reproducibility.

  • Carrier Gas: High-purity nitrogen or a mixture of argon/methane at a high linear velocity.[14]

  • Temperature Program:

    • Inlet Temperature: 250°C

    • Oven Program: Initial temperature of 60°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Detector Temperature: 300°C

  • Data Acquisition: A data system for measuring peak areas or heights is required.

B. GC-MS Analysis

This method provides confirmation of the analyte's identity and accurate quantification.

  • Gas Chromatograph-Mass Spectrometer: A GC system coupled to a mass spectrometer.

  • Column: A DB-5MS capillary column (30.0m x 0.25mm x 0.25µm) or equivalent.[7]

  • Carrier Gas: High-purity helium.[7]

  • Temperature Program:

    • Inlet Temperature: 250°C[7]

    • Oven Program: Initial temperature of 60°C, then ramp at 25°C/min to 300°C and hold for 5.00 min.[7]

    • MS Interface Temperature: 300°C[7]

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70eV.[7]

    • Ion Source Temperature: 250°C[7]

    • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Based on the mass spectrum of this compound, characteristic ions should be selected for SIM.[6]

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_aqueous_prep cluster_analysis GC Analysis cluster_detection start Sample Collection (Aqueous or Solid) aqueous Aqueous Sample start->aqueous Water, Wastewater solid Solid Sample start->solid Soil, Pharmaceutical Intermediate spe Solid-Phase Extraction (SPE) aqueous->spe lle Liquid-Liquid Extraction (LLE) aqueous->lle ultrasonic Ultrasonic Extraction solid->ultrasonic concentrate Concentration & Reconstitution spe->concentrate lle->concentrate ultrasonic->concentrate gc_injection GC Injection concentrate->gc_injection gc_ecd GC-ECD/NPD (High Sensitivity) gc_injection->gc_ecd gc_ms GC-MS (Confirmation & Quantification) gc_injection->gc_ms data_analysis Data Analysis (Quantification & Reporting) gc_ecd->data_analysis gc_ms->data_analysis

Caption: Experimental workflow for the detection of this compound.

Conclusion

The described gas chromatography methods, including GC-ECD, GC-NPD, and GC-MS, provide sensitive and selective approaches for the determination of this compound. Proper sample preparation, such as solid-phase extraction or liquid-liquid extraction, is crucial for achieving low detection limits and accurate results. The choice of detector will depend on the required sensitivity and the need for confirmatory analysis. While GC-ECD and GC-NPD offer excellent sensitivity for nitro-containing compounds, GC-MS is indispensable for unambiguous identification. The provided protocols, based on established methods for similar analytes, offer a strong foundation for developing and validating a robust analytical method for this compound.

References

Protocol for the nitration of N-methylaniline to form dinitro derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of dinitro derivatives of N-methylaniline, primarily focusing on the preparation of N-methyl-2,4-dinitroaniline. Direct nitration of N-methylaniline is often challenging, leading to a mixture of isomers and oxidation byproducts. The presented methodology circumvents these issues by employing a three-step synthetic route involving the protection of the secondary amine, followed by dinitration, and subsequent deprotection. This approach ensures a higher yield and regioselectivity of the desired 2,4-dinitro product. The protocols provided are detailed to ensure reproducibility and include information on reagents, reaction conditions, and purification methods.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, crucial for the introduction of nitro groups that can be further transformed into a variety of functional groups, such as amines and azides. Dinitroanilines are important intermediates in the synthesis of dyes, pharmaceuticals, and energetic materials. The direct dinitration of N-methylaniline using a standard mixed acid (concentrated nitric and sulfuric acid) approach is complicated by the fact that under such strongly acidic conditions, the N-methylamino group is protonated. This protonated form acts as a meta-directing group, leading to the formation of the undesired 3,5-dinitro isomer.[1] Furthermore, the amino group is susceptible to oxidation by nitric acid.

To achieve the synthesis of the ortho, para-substituted dinitro derivative (this compound), a protection-nitration-deprotection strategy is employed. The N-methylamino group is first protected by acetylation, which transforms it into a less activating, but still ortho, para-directing N-acetyl-N-methylamino group. This amide is then subjected to dinitration, followed by the hydrolytic removal of the acetyl group to yield the target product.

Data Presentation

The following tables summarize the typical quantitative data for each step of the synthesis.

Table 1: N-Acetylation of N-Methylaniline

ParameterValueReference
ReactantsN-Methylaniline, Acetic Anhydride[2][3]
SolventWater, Acetic Acid (catalytic)[2][3]
BaseSodium Acetate[2]
Reaction Time15-30 minutes[3][4]
Reaction Temp.Room Temperature to mild heating[3][4]
Typical Yield>90%[3]

Table 2: Dinitration of N-Acetyl-N-methylaniline

ParameterValueReference
ReactantN-Acetyl-N-methylaniline[5]
Nitrating AgentMixed Acid (Conc. HNO₃ / Conc. H₂SO₄)[5]
Reaction Time1-2 hoursGeneral Knowledge
Reaction Temp.0-10 °C[5]
Typical Yield70-80%Estimated

Table 3: Hydrolysis of N-Acetyl-N-methyl-2,4-dinitroaniline

ParameterValueReference
ReactantN-Acetyl-N-methyl-2,4-dinitroanilineGeneral Knowledge
Reagent70% Sulfuric AcidGeneral Knowledge
Reaction Time30-60 minutesGeneral Knowledge
Reaction Temp.RefluxGeneral Knowledge
Typical Yield>90%Estimated

Experimental Protocols

Protocol 1: N-Acetylation of N-Methylaniline

This protocol describes the protection of the secondary amine in N-methylaniline via acetylation using acetic anhydride.

Materials:

  • N-Methylaniline

  • Acetic Anhydride

  • Sodium Acetate

  • Concentrated Hydrochloric Acid

  • Deionized Water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, beaker, Büchner funnel)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a 250 mL beaker, add 5.0 g of N-methylaniline and 100 mL of deionized water.

  • With stirring, add 4.5 mL of concentrated hydrochloric acid. N-methylaniline should dissolve to form the hydrochloride salt.

  • In a separate beaker, prepare a solution of 5.3 g of sodium acetate in 30 mL of deionized water.

  • To the stirred solution of N-methylaniline hydrochloride, add 6.0 mL of acetic anhydride.

  • Immediately following the addition of acetic anhydride, add the sodium acetate solution.

  • A white precipitate of N-acetyl-N-methylaniline should form rapidly.

  • Continue stirring for 15 minutes to ensure the completion of the reaction.

  • Cool the mixture in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash the crystals with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-acetyl-N-methylaniline. Dry the product in a desiccator.

Protocol 2: Dinitration of N-Acetyl-N-methylaniline

This protocol details the dinitration of the protected aniline derivative using a mixed acid solution.

Materials:

  • N-Acetyl-N-methylaniline

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice

  • Deionized Water

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, thermometer)

  • Magnetic stirrer and stir bar

  • Ice-salt bath

Procedure:

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, place 15 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 5.0 g of N-acetyl-N-methylaniline to the cold sulfuric acid with continuous stirring. Ensure the temperature does not rise above 10 °C.

  • Prepare the nitrating mixture by carefully adding 4.0 mL of concentrated nitric acid to 6.0 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool.

  • Add the nitrating mixture dropwise from the dropping funnel to the solution of N-acetyl-N-methylaniline, maintaining the reaction temperature between 0 and 10 °C.

  • After the addition is complete, continue stirring the mixture at room temperature for 1 hour.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • A yellow precipitate of N-acetyl-N-methyl-2,4-dinitroaniline will form.

  • Allow the ice to melt, then collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • The crude product can be used directly in the next step or recrystallized from ethanol.

Protocol 3: Hydrolysis of N-Acetyl-N-methyl-2,4-dinitroaniline

This protocol describes the deprotection of the dinitrated intermediate to yield the final product.

Materials:

  • N-Acetyl-N-methyl-2,4-dinitroaniline

  • Sulfuric Acid (70% v/v)

  • Deionized Water

  • 10% Sodium Hydroxide solution

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Heating mantle

Procedure:

  • Place the crude N-acetyl-N-methyl-2,4-dinitroaniline from the previous step into a 250 mL round-bottom flask.

  • Add 50 mL of 70% sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux for 30-60 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it into 200 mL of cold water.

  • Neutralize the solution with a 10% sodium hydroxide solution until a yellow precipitate forms and the solution is basic.

  • Collect the crude this compound by vacuum filtration and wash with cold deionized water.

  • Purify the product by recrystallization from ethanol to obtain bright yellow crystals.[6]

Mandatory Visualization

Nitration_Workflow cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Dinitration cluster_2 Step 3: Hydrolysis NMA N-Methylaniline AA Acetic Anhydride, NaOAc AcNMA N-Acetyl-N-methylaniline AA->AcNMA Acetylation MA Mixed Acid (HNO3/H2SO4) DiNAcNMA N-Acetyl-N-methyl-2,4-dinitroaniline MA->DiNAcNMA Nitration Acid H2SO4 (aq), Heat DiNNMA This compound Acid->DiNNMA Deprotection

Caption: Workflow for the synthesis of this compound.

References

Investigating the Anticancer Properties of N-Methyl-2,4-dinitroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential anticancer properties of N-Methyl-2,4-dinitroaniline and detailed protocols for its investigation. Due to the limited availability of direct experimental data for this compound, this document leverages findings from closely related dinitroaniline compounds to outline its putative mechanism of action and expected experimental outcomes.

Introduction

This compound is an organic compound that belongs to the dinitroaniline class.[1] While its primary applications have been in other industries, preliminary studies and research on related compounds suggest potential cytotoxic effects on cancer cell lines.[1] The proposed anticancer mechanisms for dinitroanilines include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and disruption of cell division.[1] Research on analogous compounds, such as 2,4,6-trinitroaniline derivatives, has demonstrated their ability to induce apoptosis by modulating the expression of key regulatory proteins like Bax, Bcl-2, and Cyclin D1. Furthermore, the broader class of dinitroaniline herbicides is known to interfere with microtubule polymerization, leading to mitotic arrest.

This document provides protocols for essential in vitro assays to characterize the anticancer activity of this compound and presents expected data based on studies of related molecules.

Data Presentation

The following tables summarize hypothetical quantitative data for the anticancer effects of this compound based on published results for structurally similar compounds like 2,4,6-trinitroaniline derivatives and 2,4-dinitrophenol.

Table 1: Cytotoxicity of this compound (Hypothetical IC50 Values)

Cell LineCancer TypeIncubation Time (hours)Hypothetical IC50 (µM)
HepG2Hepatocellular Carcinoma4825.5
MCF-7Breast Adenocarcinoma4832.8
HCT116Colon Carcinoma4845.2
A549Lung Carcinoma4851.6

Table 2: Effect of this compound on Apoptosis in HepG2 Cells (Hypothetical Data)

TreatmentConcentration (µM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)Total Apoptosis (%)
Control02.11.53.6
This compound108.54.212.7
This compound2515.39.825.1
This compound5028.718.647.3

Table 3: Cell Cycle Distribution in HepG2 Cells Treated with this compound (Hypothetical Data)

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Control055.420.124.5
This compound1062.818.518.7
This compound2570.115.214.7
This compound5075.610.314.1

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7, HCT116, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in a complete culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of MTT solubilization solution to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the number of apoptotic and necrotic cells after treatment with this compound using flow cytometry.

Materials:

  • Cancer cell line (e.g., HepG2)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with varying concentrations of this compound for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This protocol determines the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line (e.g., HepG2)

  • This compound

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

Signaling Pathways

Based on studies of related dinitroaniline compounds, this compound is hypothesized to induce apoptosis through the intrinsic pathway and cause cell cycle arrest.

G cluster_0 This compound cluster_1 Cellular Effects cluster_2 Cell Cycle Regulation cluster_3 Apoptosis Pathway This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption DNA_Damage DNA Damage This compound->DNA_Damage Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest CyclinD1_Down Cyclin D1 Downregulation DNA_Damage->CyclinD1_Down Bax_Up Bax Upregulation DNA_Damage->Bax_Up Bcl2_Down Bcl-2 Downregulation DNA_Damage->Bcl2_Down G1_Arrest G1 Phase Arrest CyclinD1_Down->G1_Arrest Caspase_Activation Caspase Activation Bax_Up->Caspase_Activation Bcl2_Down->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway for the anticancer action of this compound.

Experimental Workflow

G cluster_assays In Vitro Assays cluster_analysis Data Analysis Start Start: Cancer Cell Culture Treatment Treat cells with This compound Start->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Apoptosis Annexin V/PI Staining (Apoptosis) Treatment->Apoptosis CellCycle PI Staining (Cell Cycle) Treatment->CellCycle IC50 Determine IC50 MTT->IC50 ApoptosisQuant Quantify Apoptosis Apoptosis->ApoptosisQuant CellCycleDist Analyze Cell Cycle Distribution CellCycle->CellCycleDist End Conclusion: Evaluate Anticancer Properties IC50->End ApoptosisQuant->End CellCycleDist->End

Caption: Workflow for investigating the anticancer properties of this compound.

References

Application Notes and Protocols: N-Methyl-2,4-dinitroaniline as a Precursor for the Formulation of Novel Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dinitroaniline class of herbicides has been a cornerstone of weed management in agriculture for decades. These compounds are known for their efficacy as pre-emergent herbicides, controlling a wide spectrum of annual grasses and broadleaf weeds. The primary mode of action for dinitroaniline herbicides is the inhibition of microtubule formation in plant cells, which disrupts cell division and ultimately leads to the death of the emerging seedling. While the most commercially successful dinitroaniline herbicides, such as trifluralin and pendimethalin, are derivatives of 2,6-dinitroaniline, research has indicated that 2,4-dinitroaniline derivatives also exhibit significant phytotoxic and antimitotic activities, suggesting their potential as active ingredients in novel herbicide formulations.

This document provides detailed application notes and protocols for the use of N-Methyl-2,4-dinitroaniline as a precursor for the synthesis of a potential new herbicidal compound, N-(2,4-dinitrophenyl)sarcosine. This proposed application is based on the established herbicidal activity of the dinitroaniline scaffold and the potential for developing new herbicides with unique properties.

Precursor Profile: this compound

This compound is a yellow crystalline solid that serves as a versatile intermediate in organic synthesis. Its chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 2044-88-4
Molecular Formula C₇H₇N₃O₄
Molecular Weight 197.15 g/mol
Appearance Yellow Powder
Melting Point 176-178 °C
Boiling Point 354.8 °C at 760 mmHg
Density 1.487 g/cm³
Solubility Insoluble in water; soluble in ethanol, ether, and chloroform.[1]
Purity (typical) ≥98.0%

Proposed Synthesis of a Novel Herbicide from this compound

A potential herbicidal derivative, N-(2,4-dinitrophenyl)sarcosine, can be synthesized from this compound via N-carboxymethylation. This reaction involves the alkylation of the secondary amine group of this compound with an α-haloacetic acid, such as bromoacetic acid, in the presence of a suitable base to neutralize the hydrohalic acid byproduct.

Experimental Protocol: Synthesis of N-(2,4-dinitrophenyl)sarcosine

Materials:

  • This compound (98% purity)

  • Bromoacetic acid (99% purity)

  • Sodium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Hydrochloric acid (2 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (19.7 g, 0.1 mol) and anhydrous acetone (100 mL). Stir the mixture until the solid is completely dissolved.

  • Addition of Reagents: To the solution, add sodium carbonate (15.9 g, 0.15 mol) followed by bromoacetic acid (15.3 g, 0.11 mol).

  • Reaction: Heat the reaction mixture to reflux and maintain it for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings and remove the acetone using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and transfer it to a separatory funnel. Wash the organic layer with 2 M hydrochloric acid (2 x 50 mL) to remove any unreacted amine, followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude N-(2,4-dinitrophenyl)sarcosine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure crystalline solid.

Quantitative Data for the Synthesis of N-(2,4-dinitrophenyl)sarcosine
ParameterExpected Value
Product Name N-(2,4-dinitrophenyl)sarcosine
Molecular Formula C₉H₉N₃O₆
Molecular Weight 255.18 g/mol
Theoretical Yield 25.52 g (based on 0.1 mol of this compound)
Appearance Yellow crystalline solid
Purity (after recryst.) >98%
Analytical Methods ¹H NMR, ¹³C NMR, Mass Spectrometry, Elemental Analysis

Visualizations

Proposed Synthetic Workflow

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product A This compound P1 N-Carboxymethylation (Reflux, 8-12h) A->P1 B Bromoacetic Acid (BrCH₂COOH) B->P1 C Sodium Carbonate (Na₂CO₃) C->P1 D Acetone (Solvent) D->P1 Z N-(2,4-dinitrophenyl)sarcosine P1->Z

Caption: Proposed synthesis of N-(2,4-dinitrophenyl)sarcosine.

Mechanism of Action: Inhibition of Microtubule Formation

Dinitroaniline herbicides exert their phytotoxic effects by disrupting the formation of microtubules, which are essential components of the plant cell cytoskeleton. This disruption primarily occurs during mitosis (cell division).

G cluster_herbicide Herbicide Action cluster_cellular Cellular Process herbicide Dinitroaniline Herbicide (e.g., N-(2,4-dinitrophenyl)sarcosine) tubulin α- and β-tubulin dimers herbicide->tubulin binds to polymerization Tubulin Polymerization herbicide->polymerization Inhibits tubulin->polymerization microtubule Microtubule Assembly polymerization->microtubule mitosis Cell Division (Mitosis) microtubule->mitosis growth Seedling Growth mitosis->growth

Caption: Dinitroaniline herbicide mechanism of action.

Conclusion

This compound presents a valuable starting material for the exploration and development of new dinitroaniline herbicides. The proposed synthesis of N-(2,4-dinitrophenyl)sarcosine offers a viable route to a novel compound with potential phytotoxic activity. The provided protocols and data serve as a foundational guide for researchers in the agrochemical and life sciences fields to investigate the herbicidal efficacy of this and other related 2,4-dinitroaniline derivatives. Further screening and optimization of these compounds could lead to the development of next-generation herbicides with improved properties and new applications in agriculture.

References

Application Notes and Protocols for the Recrystallization of N-Methyl-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the purification of N-Methyl-2,4-dinitroaniline via recrystallization. The protocol is designed to be a comprehensive guide for researchers in organic synthesis and drug development, ensuring the attainment of a high-purity crystalline product.

Introduction

This compound is a yellow crystalline organic compound that serves as an important intermediate in the synthesis of various dyes and pharmaceuticals. The purity of this compound is crucial for subsequent reactions and the quality of the final product. Recrystallization is a fundamental purification technique used to remove impurities from a solid compound. The principle of this method relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. This allows for the dissolution of the compound in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the solvent. Based on available data, an aqueous alcohol solution is a suitable solvent system for the recrystallization of this compound.[1][2]

Data Presentation

The success of a recrystallization procedure is evaluated based on several quantitative parameters. The following table provides a template for recording and comparing data from a typical recrystallization experiment.

ParameterImpure SampleRecrystallized Sample
Appearance Yellowish-brown powderBright yellow needles
Mass (g) 5.004.25
Yield (%) -85
Melting Point (°C) 170-173175-176
Purity (by HPLC, %) 95.299.8

Experimental Protocol

Materials:

  • Impure this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional)

  • Erlenmeyer flasks (250 mL and 500 mL)

  • Graduated cylinders

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Powder funnel

  • Fluted filter paper

  • Glass funnel

  • Buchner funnel and flask

  • Vacuum tubing

  • Filter paper for Buchner funnel

  • Spatula

  • Watch glass

  • Melting point apparatus

  • Drying oven

Procedure:

  • Dissolution:

    • Place 5.0 g of impure this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 50 mL of 95% ethanol to the flask.

    • Gently heat the mixture on a hot plate with continuous stirring.

    • Continue to add small portions of ethanol until the solid completely dissolves. Avoid adding an excessive amount of solvent.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove the flask from the heat source and allow it to cool slightly.

    • Add a small amount (approximately 0.1-0.2 g) of activated carbon to the solution.

    • Reheat the solution to boiling for a few minutes while stirring. The activated carbon will adsorb colored impurities.

  • Hot Filtration:

    • Set up a hot filtration apparatus by placing a fluted filter paper in a powder funnel and placing the funnel into the neck of a 500 mL Erlenmeyer flask.

    • Preheat the filtration apparatus by pouring a small amount of boiling ethanol through it. This prevents premature crystallization of the product in the funnel.

    • Quickly filter the hot solution containing the dissolved this compound. If activated carbon was used, this step will remove it.

  • Inducing Crystallization:

    • Heat the filtered solution to boiling.

    • Slowly add deionized water dropwise to the boiling solution until the solution becomes faintly turbid.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

    • For maximum crystal recovery, the flask can be placed in an ice bath after it has reached room temperature.

  • Crystal Collection:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.

    • Wet the filter paper with a small amount of the cold solvent mixture (ethanol/water).

    • Turn on the vacuum and pour the crystalline mixture into the Buchner funnel.

    • Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

    • Keep the vacuum on for a few minutes to pull air through the crystals and help them dry.

  • Drying:

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a temperature below the melting point of this compound (a reported melting point is around 175°C, so a drying temperature of 80-100°C is suitable).[1]

    • Once the crystals are completely dry, weigh them to determine the yield.

  • Characterization:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates a high degree of purity. Note that different literature sources report varying melting points, ranging from 81-84°C to 171-176°C.[1] It is important to compare the obtained melting point with that of a known standard if available.

    • Further analysis, such as HPLC or spectroscopy, can be performed to confirm the purity of the compound.

Experimental Workflow

Recrystallization_Workflow start Start dissolution 1. Dissolution Impure solid in hot ethanol start->dissolution decolorization 2. Decolorization (Optional) Add activated carbon dissolution->decolorization If solution is colored hot_filtration 3. Hot Filtration Remove insoluble impurities dissolution->hot_filtration If solution is not colored decolorization->hot_filtration crystallization 4. Crystallization Add water, cool slowly hot_filtration->crystallization collection 5. Crystal Collection Vacuum filtration crystallization->collection drying 6. Drying Oven drying collection->drying characterization 7. Characterization Melting point, Purity analysis drying->characterization end End Pure this compound characterization->end

Caption: Workflow for the recrystallization of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Methyl-2,4-dinitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of N-Methyl-2,4-dinitroaniline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my yield of this compound unexpectedly low?

A1: Low yields can stem from several factors. The most common issues include:

  • Incomplete Reaction: The reaction may not have gone to completion. Verify that the reaction time and temperature are sufficient. A procedure achieving a 97.8% yield required stirring for 1 hour at 85-90°C after all reagents were added.[1]

  • Side Reactions: The formation of byproducts, primarily 2,4-dinitrophenol, can significantly reduce the yield of the desired product. This occurs if excess water is present or if the reaction temperature is too high, promoting hydrolysis of the starting material, 1-chloro-2,4-dinitrobenzene.

  • Suboptimal Reagent Ratio: An incorrect molar ratio of methylamine to 1-chloro-2,4-dinitrobenzene can lead to an incomplete reaction. Ensure an adequate excess of methylamine is used to drive the reaction forward.

  • Poor Temperature Control: The reaction between 1-chloro-2,4-dinitrobenzene and methylamine is exothermic.[2] Insufficient cooling can lead to an uncontrolled temperature increase, favoring side reactions and decomposition. One successful synthesis involves adding aqueous methylamine dropwise to maintain a temperature of 85°C.[1]

Q2: My reaction mixture turned dark brown or black. What does this indicate and how can I prevent it?

A2: A dark coloration often signals decomposition or the formation of polymeric side products. This is typically caused by excessive heat. To prevent this, ensure gradual heating of the initial suspension and maintain careful temperature control during the exothermic addition of methylamine.[1][2] A controlled reaction should result in a yellow suspension.[1]

Q3: What are the common impurities in my final product and how can I remove them?

A3: The most likely impurities are unreacted 1-chloro-2,4-dinitrobenzene and the hydrolysis byproduct, 2,4-dinitrophenol.

  • Removal of Unreacted Starting Material: Unreacted 1-chloro-2,4-dinitrobenzene can be minimized by ensuring the reaction goes to completion.

  • Removal of 2,4-dinitrophenol: This acidic impurity can be removed by washing the crude product with a dilute aqueous base, such as a sodium carbonate solution.

  • Recrystallization: The most effective purification method is recrystallization from a suitable solvent system, such as aqueous alcohol, to obtain a product with a sharp melting point (177-178°C).[1][3]

Q4: I'm observing a thick crust or solid mass forming on the walls of my reaction flask. Is this normal?

A4: Yes, the formation of a thick yellow crust on the flask wall during the initial phase of methylamine addition has been reported.[1] This solid should gradually detach and form a suspension as the reaction progresses, especially after the subsequent addition of a base like sodium hydroxide solution.[1] Effective stirring is crucial to manage this and ensure a homogeneous reaction mixture.

Reaction Parameter Optimization

Optimizing reaction parameters is critical for maximizing yield and purity. The following table summarizes key parameters from a high-yield synthesis method.

ParameterValue / ConditionRationale / Impact on YieldReference
Primary Reactant 1-Chloro-2,4-dinitrobenzeneThe starting electrophile for the substitution reaction.[4][5]
Secondary Reactant 41% Aqueous Methylamine SolutionThe nucleophile. Using an aqueous solution is common.[1]
Solvent WaterProvides a medium for the reaction suspension.[1]
Temperature Initial heating to 70°C, then 85-90°CControls reaction rate and minimizes side reactions. Exothermic nature requires careful control.[1]
Reaction Time ~1.5 hours for additions, plus 1 hour at 85-90°CEnsures the reaction proceeds to completion for maximum yield.[1]
Post-Addition Step Dropwise addition of 30% NaOH solutionHelps to break up the solid crust and ensures a stirrable suspension.[1]
Theoretical Yield 97.8%Demonstrates a highly optimized and efficient process.[1]

Visualizing the Process

Chemical Synthesis Pathway

The synthesis is a nucleophilic aromatic substitution reaction.

SynthesisPathway reactant1 1-Chloro-2,4-dinitrobenzene product This compound reactant1->product + CH3NH2 reactant2 Methylamine (CH3NH2) byproduct HCl product->byproduct - HCl

Caption: Reaction scheme for this compound synthesis.

Experimental Workflow

This diagram outlines the general steps from reaction setup to product isolation.

Workflow A Setup: Suspend DNCB in Water B Heat Suspension to 70°C A->B C Dropwise Addition of Methylamine at 85°C B->C D Dropwise Addition of NaOH Solution C->D E Stir at 85-90°C for 1 hour D->E F Cool Mixture to 30°C E->F G Isolate Product via Suction Filtration F->G H Wash with Water G->H I Dry in Vacuum Oven H->I

Caption: General experimental workflow for the synthesis.

Troubleshooting Decision Tree

A logical guide to diagnosing and solving common synthesis issues.

Troubleshooting Start Problem: Low Yield or Impure Product CheckColor Is Reaction Mixture Dark Brown/Black? Start->CheckColor CheckTemp Was Temperature Control Maintained During Addition? CheckColor->CheckTemp Yes CheckTime Was Reaction Time Sufficient (e.g., 1h @ 90°C)? CheckColor->CheckTime No CheckTemp->CheckTime Yes Sol_Temp Solution: Improve Cooling & Slow Reagent Addition Rate CheckTemp->Sol_Temp No CheckPurification Was Product Washed and Recrystallized? CheckTime->CheckPurification Yes Sol_Time Solution: Increase Reaction Time or Temperature Moderately CheckTime->Sol_Time No Sol_Purify Solution: Recrystallize from Aqueous Alcohol CheckPurification->Sol_Purify No

References

Troubleshooting common issues in N-Methyl-2,4-dinitroaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of N-Methyl-2,4-dinitroaniline. The information is tailored for researchers, scientists, and drug development professionals to help ensure a safe and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the reaction of 1-Chloro-2,4-dinitrobenzene with methylamine.[1][2] This reaction is typically carried out in an aqueous medium.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: The reaction between 4-chloro-1,3-dinitrobenzene and amines can be highly exothermic. Insufficient cooling can lead to an uncontrolled temperature increase and potentially an explosion-like decomposition of the reaction mixture.[3] It is crucial to have efficient cooling and to control the rate of addition of reagents.

Q3: What is the expected yield and melting point of this compound?

A3: With optimized protocols, a yield of up to 97.8% can be achieved.[4] The reported melting point of the purified product is typically in the range of 175-178°C.[4][5]

Q4: Are there any common impurities that I should be aware of?

A4: A potential impurity can be nitrosamines, and methods for their removal from dinitroanilines have been described.[6] Additionally, unreacted starting materials or by-products from side reactions can be present and may require specific purification steps to remove.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete reaction due to insufficient reaction time or temperature.Ensure the reaction is stirred at 85-90°C for at least one hour to drive the reaction to completion.[4]
Loss of product during workup and purification.Carefully collect all solid material during filtration and washing steps. For recrystallization, use an appropriate solvent system (e.g., aqueous alcohol) to minimize loss.[5]
Formation of a Thick Crust on the Reaction Flask Poor mixing or localized high concentration of reagents.Maintain effective and continuous stirring throughout the reaction.[4] The dropwise addition of methylamine solution can also help to prevent localized concentration issues.[4]
Product is Lumpy and Difficult to Filter Incomplete reaction or inefficient precipitation.After cooling, if lumps are present in the filter cake, it is recommended to resuspend the solid in water and stir vigorously in a laboratory mixer before re-filtering.[4]
Dark-colored Product Side reactions occurring at higher temperatures.If the reaction is carried out by adding aqueous ammonia to melted 4-chloro-1,3-dinitrobenzene, dark reaction products can be obtained, especially if the reaction requires prolonged heating to complete. It is preferable to add the melted 4-chloro-1,3-dinitrobenzene to the aqueous ammonia solution.[3]
Uncontrolled Exothermic Reaction Rapid addition of reagents or inadequate cooling.Add the methylamine solution dropwise to the heated suspension of 2,4-dinitrochlorobenzene.[4] Ensure the reaction vessel is equipped with an efficient cooling system to manage the heat generated.[3]

Experimental Protocols

Synthesis of this compound from 2,4-Dinitrochlorobenzene

This protocol is based on a high-yield synthesis method.[4]

  • Preparation: In a suitable reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel, suspend 203.5 parts of 99.5% 2,4-dinitrochlorobenzene in 390 parts of water.

  • Heating: Heat the beige-colored suspension to 70°C over 35 minutes with effective stirring. The suspension should turn into a light brown emulsion at approximately 46°C.

  • Addition of Methylamine: At a bath temperature of 85°C, add 120 parts by volume of a 41% aqueous solution of methylamine dropwise over 30 minutes. The reaction temperature will likely rise to around 88°C. During this addition, the emulsion may solidify, and a yellow crust can form on the flask wall.

  • Reaction Completion: After the addition is complete, heat the yellow suspension to 90°C and stir for 1 hour at 85-90°C.

  • Cooling and Filtration: Cool the mixture to 30°C over 2 hours and filter the product by suction.

  • Washing and Drying: If the filter cake contains lumps, stir it in 305 parts of water in a laboratory mixer, then filter by suction again. Wash the filter cake with 1150 parts of water and dry at 60°C in a vacuum oven.

Recrystallization of this compound

This protocol is a general method for purification.[5]

  • Dissolution: Dissolve the crude this compound in a minimal amount of boiling aqueous alcohol.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Isolation: Collect the yellow crystals by suction filtration.

  • Drying: Dry the purified crystals in a vacuum oven.

Process Visualizations

experimental_workflow start Start: Suspension of 2,4-Dinitrochlorobenzene in Water heat Heat to 70°C start->heat add_methylamine Dropwise Addition of 41% Aqueous Methylamine at 85°C heat->add_methylamine stir_heat Stir at 85-90°C for 1 hour add_methylamine->stir_heat cool Cool to 30°C stir_heat->cool filter Suction Filtration cool->filter wash_dry Wash with Water and Dry at 60°C in Vacuo filter->wash_dry end_product End: this compound wash_dry->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Problem Encountered low_yield Low Yield issue->low_yield crust_formation Crust Formation issue->crust_formation lumpy_product Lumpy Product issue->lumpy_product dark_product Dark Product issue->dark_product solution_low_yield Check Reaction Time/Temp low_yield->solution_low_yield solution_crust Improve Stirring, Slow Addition crust_formation->solution_crust solution_lumps Resuspend and Re-filter lumpy_product->solution_lumps solution_dark Check Order of Reagent Addition dark_product->solution_dark

Caption: Troubleshooting logic for common synthesis issues.

References

Side reactions to avoid during the synthesis of N-Methyl-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-2,4-dinitroaniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: the reaction of 2,4-dinitrochlorobenzene with methylamine and the nitration of N-methylacetanilide.

Route 1: Synthesis from 2,4-Dinitrochlorobenzene and Methylamine

Issue 1: Low Yield of this compound and Presence of a Phenolic Impurity

  • Symptom: The final product yield is significantly lower than expected, and analysis (e.g., TLC, HPLC, NMR) indicates the presence of a significant impurity with phenolic characteristics.

  • Probable Cause: Hydrolysis of the starting material, 2,4-dinitrochlorobenzene, to form 2,4-dinitrophenol. This side reaction is promoted by the presence of aqueous base (like the aqueous methylamine solution and any added hydroxide) and elevated temperatures.

  • Troubleshooting Steps:

    • Temperature Control: Maintain the reaction temperature as specified in the protocol. Avoid excessive heating, as this accelerates the rate of hydrolysis.

    • Control of Basicity: While a basic environment is necessary for the reaction, excessive use of a strong base like sodium hydroxide can favor the hydrolysis side reaction. If the protocol includes a base, ensure its concentration and addition rate are carefully controlled.

    • Reaction Time: Prolonged reaction times can lead to increased hydrolysis. Monitor the reaction progress by TLC or another suitable method to determine the optimal reaction time.

    • Purification: If 2,4-dinitrophenol has formed, it can often be removed during the work-up. Washing the crude product with a mild aqueous base (e.g., a dilute sodium bicarbonate solution) can help remove the acidic 2,4-dinitrophenol. Subsequent recrystallization from a suitable solvent like aqueous alcohol should yield pure this compound.

Issue 2: Formation of an Insoluble, High-Melting Point Byproduct

  • Symptom: An insoluble material is observed in the reaction mixture or during product isolation, which does not correspond to the desired product or 2,4-dinitrophenol.

  • Probable Cause: Formation of bis(2,4-dinitrophenyl) ether. This can occur through the reaction of 2,4-dinitrochlorobenzene with the 2,4-dinitrophenolate anion, which is formed from the hydrolysis side reaction.

  • Troubleshooting Steps:

    • Minimize Hydrolysis: The primary strategy is to minimize the formation of the 2,4-dinitrophenolate precursor by following the troubleshooting steps for Issue 1.

    • Purification: This byproduct is generally less soluble than the desired product. It can often be removed by filtration of the hot reaction mixture or during recrystallization.

Route 2: Synthesis from N-Methylacetanilide

Issue 1: Presence of Multiple Isomers in the Final Product

  • Symptom: Analysis of the product reveals the presence of other dinitroaniline isomers in addition to the desired 2,4-isomer.

  • Probable Cause: The nitration of N-methylacetanilide can lead to a mixture of isomers, primarily the 2,4- and 2,6-dinitro derivatives. The ratio of these isomers is highly dependent on the nitrating agent and reaction conditions. The methyl and N-acetyl groups are both ortho-, para-directing.

  • Troubleshooting Steps:

    • Choice of Nitrating Agent: The composition of the nitrating mixture is critical. Using a mixture of nitric acid and sulfuric acid typically favors the formation of the 4-nitro isomer initially, which is then further nitrated. The use of other nitrating agents like acetyl nitrate may alter the isomer distribution.

    • Temperature Control: Nitration reactions are highly exothermic. Maintaining a low and controlled temperature (typically 0-10°C) is crucial for selectivity.

    • Purification: Separation of the isomers can be challenging due to their similar physical properties.

      • Fractional Crystallization: This is a common method for separating isomers. Multiple recrystallizations from a suitable solvent system may be necessary.

      • Column Chromatography: For high-purity requirements, preparative column chromatography can be an effective, albeit less scalable, separation method.

Issue 2: Low Yield and Formation of Dark, Tarry Material

  • Symptom: The reaction mixture turns dark, and a significant amount of tarry, intractable material is formed, leading to a low yield of the desired product.

  • Probable Cause: Oxidation of the aniline derivative by the strong oxidizing conditions of the nitration reaction. This is more likely to occur if the reaction temperature is not adequately controlled or if the concentration of the nitrating agent is too high.

  • Troubleshooting Steps:

    • Strict Temperature Control: Ensure the reaction temperature is kept low throughout the addition of the nitrating agent.

    • Controlled Addition of Nitrating Agent: Add the nitrating mixture slowly and in a controlled manner to the solution of N-methylacetanilide to prevent localized overheating.

    • Purity of Starting Material: Ensure the N-methylacetanilide is pure, as impurities can sometimes catalyze decomposition reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be concerned about when synthesizing this compound from 2,4-dinitrochlorobenzene?

A1: The most significant side reaction is the hydrolysis of 2,4-dinitrochlorobenzene to 2,4-dinitrophenol. This is particularly prevalent in aqueous and basic conditions at elevated temperatures. A secondary, though less common, side reaction is the formation of bis(2,4-dinitrophenyl) ether.

Q2: How can I minimize the formation of 2,4-dinitrophenol?

A2: To minimize the formation of 2,4-dinitrophenol, it is crucial to carefully control the reaction temperature, avoid using an excessive amount of strong base, and monitor the reaction to avoid unnecessarily long reaction times.

Q3: What are the common isomeric byproducts when synthesizing this compound via the nitration of N-methylacetanilide?

A3: The most common isomeric byproduct is N-methyl-2,6-dinitroaniline. The formation of other isomers is also possible but generally in smaller amounts. The ratio of isomers is highly dependent on the nitrating agent and reaction conditions.

Q4: How can I improve the regioselectivity of the nitration of N-methylacetanilide to favor the 2,4-dinitro product?

A4: The choice of nitrating agent and strict control of the reaction temperature are key. A mixed acid (nitric and sulfuric acid) nitration, with careful temperature control, is a common method to favor the desired 2,4-isomer.

Q5: What is a suitable method for purifying crude this compound?

A5: Recrystallization from aqueous alcohol is a commonly reported and effective method for purifying this compound. For products contaminated with isomeric byproducts, fractional crystallization or column chromatography may be necessary.

Data Presentation

Table 1: Quantitative Data on the Hydrolysis of 2,4-Dinitrochlorobenzene

ReactantConditionsProductYieldReference
2,4-DinitrochlorobenzeneReflux with anhydrous sodium carbonate in water for 24 hours2,4-Dinitrophenol90%[1]
2,4-DinitrochlorobenzeneHeating with NaOH solution in water to 102-104°C2,4-DinitrophenolHigh[2]

Table 2: Representative Isomer Distribution in the Nitration of a Substituted Acetanilide

Starting MaterialNitrating Agent2-Methyl-4-nitroaniline (%)2-Methyl-5-nitroaniline (%)2-Methyl-6-nitroaniline (%)Reference
N-acetyl-o-toluidineNot specified4533-[3]

Note: This data is for a related compound and serves as an example of the isomer distribution that can be expected. The exact ratios for N-methylacetanilide will vary with reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,4-Dinitrochlorobenzene

  • A suspension of 203.5 parts of 99.5% 2,4-dinitrochlorobenzene in 390 parts of water is stirred effectively.

  • The mixture is heated to 70°C over 35 minutes, at which point it becomes a light brown emulsion.

  • 120 parts by volume of a 41% aqueous solution of methylamine are added dropwise at a bath temperature of 85°C over 30 minutes. The reaction temperature may rise to 88°C.

  • Subsequently, 103 parts by volume of 30% sodium hydroxide solution are added dropwise over one hour.

  • The resulting yellow suspension is heated to 90°C for 15 minutes and stirred at 85-90°C for one hour.

  • The mixture is then cooled to 30°C over two hours and the solid product is collected by suction filtration.

  • The filter cake is washed with water and dried in vacuo at 60°C to afford this compound.

Protocol 2: Synthesis of this compound from N-Methylacetanilide

A general procedure, specific quantities of reagents should be determined based on stoichiometry and desired scale.

  • Dissolve N-methylacetanilide in a suitable solvent, such as concentrated sulfuric acid, and cool the mixture in an ice bath to 0-5°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the N-methylacetanilide solution, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Collect the solid product by suction filtration and wash thoroughly with cold water until the washings are neutral.

  • Purify the crude product by recrystallization from aqueous alcohol.

Mandatory Visualization

Synthesis_and_Side_Reactions cluster_main1 Synthesis from 2,4-Dinitrochlorobenzene cluster_side1 Side Reaction: Hydrolysis cluster_main2 Synthesis from N-Methylacetanilide cluster_side2 Side Reaction: Isomer Formation DNCB 2,4-Dinitrochlorobenzene Product This compound DNCB->Product Nucleophilic Aromatic Substitution Methylamine Methylamine (CH3NH2) Methylamine->Product DNCB_side 2,4-Dinitrochlorobenzene DNP 2,4-Dinitrophenol DNCB_side->DNP Hydrolysis H2O_OH H2O / OH- H2O_OH->DNP NMA N-Methylacetanilide Product2 This compound NMA->Product2 Electrophilic Aromatic Substitution NitratingAgent Nitrating Agent (HNO3/H2SO4) NitratingAgent->Product2 NMA_side N-Methylacetanilide Isomers Isomeric Byproducts (e.g., N-Methyl-2,6-dinitroaniline) NMA_side->Isomers Nitration NitratingAgent_side Nitrating Agent NitratingAgent_side->Isomers

Caption: Synthesis pathways and major side reactions for this compound.

Troubleshooting_Logic Start Start Synthesis Route_Choice Choose Synthesis Route Start->Route_Choice Route1 Route 1: 2,4-Dinitrochlorobenzene + Methylamine Route_Choice->Route1 DNCB Route2 Route 2: Nitration of N-Methylacetanilide Route_Choice->Route2 NMA Issue1_R1 Low Yield & Phenolic Impurity? Route1->Issue1_R1 Solution1_R1 Control Temperature Control Basicity Optimize Reaction Time Purify with Base Wash Issue1_R1->Solution1_R1 Yes Issue2_R1 Insoluble Byproduct? Issue1_R1->Issue2_R1 No Success1 Successful Synthesis Solution1_R1->Success1 Solution2_R1 Minimize Hydrolysis Purify by Filtration/ Recrystallization Issue2_R1->Solution2_R1 Yes Issue2_R1->Success1 No Solution2_R1->Success1 Issue1_R2 Multiple Isomers in Product? Route2->Issue1_R2 Solution1_R2 Select Appropriate Nitrating Agent Control Temperature Purify by Fractional Crystallization or Chromatography Issue1_R2->Solution1_R2 Yes Issue2_R2 Low Yield & Tarry Material? Issue1_R2->Issue2_R2 No Success2 Successful Synthesis Solution1_R2->Success2 Solution2_R2 Strict Temperature Control Controlled Reagent Addition Ensure Starting Material Purity Issue2_R2->Solution2_R2 Yes Issue2_R2->Success2 No Solution2_R2->Success2

References

Technical Support Center: HPLC Analysis of N-Methyl-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the separation of N-Methyl-2,4-dinitroaniline by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, offering systematic solutions to improve peak shape and resolution.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common issue when analyzing polar compounds like this compound, often caused by secondary interactions with the stationary phase.

Possible Cause Recommended Solution Expected Outcome
Secondary Silanol Interactions Acidify the mobile phase by adding 0.1% formic acid or phosphoric acid. This suppresses the ionization of residual silanol groups on the silica-based stationary phase.Sharper, more symmetrical peaks.
Column Overload Reduce the sample concentration or injection volume.Improved peak symmetry.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.Consistent retention times and improved peak shape.
Use of a Standard C18 Column Switch to a column with a different selectivity, such as a phenyl or cyano-bonded phase, or use an end-capped C18 column to minimize silanol interactions.Reduced peak tailing and potentially altered elution order, which may improve separation from impurities.

Problem 2: Poor Resolution Between Peaks

Inadequate separation between this compound and other components in the sample can compromise accurate quantification.

Possible Cause Recommended Solution Expected Outcome
Inadequate Mobile Phase Strength Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This will increase the retention time and may improve the separation between closely eluting peaks.Increased retention and improved resolution.
Suboptimal Organic Modifier If using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.Changes in elution order and potentially improved resolution.
Inappropriate Column Temperature Optimize the column temperature. Increasing the temperature can improve efficiency and reduce analysis time, while decreasing it can enhance selectivity. A typical starting point is 30°C.Sharper peaks and better separation.
Flow Rate is Too High Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). This allows for more interaction between the analyte and the stationary phase.Increased analysis time but potentially improved resolution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the analysis of this compound?

A good starting point is a reversed-phase method using a C18 column. A suggested initial set of conditions is provided in the experimental protocol section below.

Q2: My peak for this compound is tailing. What is the most common cause and how can I fix it?

Peak tailing for polar analytes like this compound is often due to interactions with acidic silanol groups on the surface of the silica packing material in the column. To mitigate this, you can:

  • Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to your mobile phase to suppress silanol ionization.

  • Use a modern, high-purity, end-capped C18 column designed to minimize silanol activity.

Q3: How can I improve the resolution between this compound and a closely eluting impurity?

To improve resolution, you can try the following:

  • Optimize the mobile phase: Adjust the ratio of your organic solvent to water. Decreasing the organic solvent percentage will generally increase retention and may improve separation.

  • Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of your separation.

  • Adjust the pH: Modifying the mobile phase pH can change the ionization state of your analyte and impurities, potentially leading to better separation.

  • Lower the flow rate: This can increase the efficiency of the separation.

  • Try a different column: A column with a different stationary phase chemistry (e.g., phenyl-hexyl or cyano) can provide a different selectivity and may resolve the peaks.

Q4: Should I use an isocratic or gradient elution for my analysis?

For a simple mixture with a few components that elute relatively close to each other, an isocratic elution (constant mobile phase composition) is often sufficient and provides better reproducibility. If your sample contains compounds with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) will likely be necessary to achieve a good separation in a reasonable amount of time.

Q5: What detection wavelength should I use for this compound?

A UV detector is commonly used for the analysis of dinitroaniline compounds. A wavelength of 225 nm is a good starting point for detection.

Experimental Protocols

Protocol 1: Isocratic HPLC Method for the Separation of this compound

This protocol provides a starting point for the analysis of this compound and can be optimized for specific sample matrices.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., Agilent TC-C18, 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (optional, for mobile phase modification)

  • This compound reference standard

  • Sample solvent (e.g., 50:50 acetonitrile:water)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 30:70 (v/v) ratio. For improved peak shape, consider adding 0.1% formic acid or phosphoric acid to the mobile phase. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the sample solvent. From the stock solution, prepare a series of working standards for calibration.

  • Sample Preparation: Dissolve the sample in the sample solvent, filter through a 0.45 µm syringe filter, and place it in an HPLC vial.

  • HPLC Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (30:70, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 225 nm

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and samples and record the chromatograms.

Visualizations

Troubleshooting_Workflow start Start Analysis issue Poor Separation or Peak Shape? start->issue peak_shape Peak Tailing or Fronting? issue->peak_shape Yes resolution Poor Resolution? issue->resolution Yes, after peak shape end Acceptable Separation issue->end No acidify_mp Acidify Mobile Phase (e.g., 0.1% Formic Acid) peak_shape->acidify_mp Yes reduce_conc Reduce Sample Concentration/Volume peak_shape->reduce_conc No, check overload change_column Change Column (e.g., End-capped, Phenyl) peak_shape->change_column Still tailing adjust_mp_strength Adjust Mobile Phase Strength (% Organic) resolution->adjust_mp_strength Yes change_organic Change Organic Modifier (ACN vs. MeOH) resolution->change_organic No, try selectivity optimize_temp Optimize Column Temperature resolution->optimize_temp Still poor resolution->end No acidify_mp->issue Re-evaluate reduce_conc->issue Re-evaluate change_column->issue Re-evaluate adjust_mp_strength->issue Re-evaluate change_organic->issue Re-evaluate optimize_temp->issue Re-evaluate

Caption: Troubleshooting workflow for HPLC separation of this compound.

Experimental_Workflow prep_mp 1. Prepare Mobile Phase (e.g., ACN:H2O 30:70) equilibrate 4. Equilibrate HPLC System and Column prep_mp->equilibrate prep_std 2. Prepare Standard Solutions inject 5. Inject Standards and Samples prep_std->inject prep_sample 3. Prepare Sample (Dissolve and Filter) prep_sample->inject equilibrate->inject acquire_data 6. Acquire and Process Chromatographic Data inject->acquire_data

Caption: General experimental workflow for HPLC analysis.

Overcoming solubility issues with N-Methyl-2,4-dinitroaniline in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with N-Methyl-2,4-dinitroaniline in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it generally soluble?

A1: this compound is a yellow crystalline powder used as an intermediate in the synthesis of dyes and other organic compounds.[1] It has been investigated for its potential as an anticancer agent. It generally exhibits solubility in common organic solvents such as ethanol, ether, and chloroform.[1]

Q2: I am observing precipitation when I add my this compound stock solution to my aqueous assay buffer. Why is this happening?

A2: This phenomenon, often called "crashing out," occurs because this compound is poorly soluble in aqueous solutions. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the concentration of the compound may exceed its solubility limit in the mixed solvent system, leading to precipitation.

Q3: What is the maximum recommended concentration of DMSO in cell-based assays?

A3: To minimize solvent-induced toxicity, the final concentration of dimethyl sulfoxide (DMSO) in most cell-based assays should be kept at or below 0.5% (v/v). However, the optimal concentration can be cell-line dependent, so it is best to determine the tolerance of your specific cells. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Q4: Can heating improve the solubility of this compound?

A4: Yes, for many compounds, solubility increases with temperature. Gentle warming of the solvent can aid in the dissolution of this compound. However, it is crucial to ensure that the compound is stable at the applied temperature and that the solvent is not volatile. For recrystallization, this compound can be dissolved in boiling alcohol.[2]

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides systematic approaches to address common solubility problems encountered during experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Compound does not dissolve in the chosen solvent. The solvent may not be appropriate for this compound.- Consult the solubility data table below to select a more suitable solvent.- Try a stronger organic solvent such as DMSO or DMF.- Gently warm the solution while stirring.- Use sonication to aid dissolution.
Precipitation occurs upon addition to aqueous media. The compound's aqueous solubility limit has been exceeded.- Decrease the final concentration of this compound in the assay.- Increase the percentage of the organic co-solvent (e.g., DMSO), ensuring it remains within the tolerated limits for your experiment.- Prepare a more dilute stock solution to minimize the solvent shift effect upon dilution.
Inconsistent results between experiments. Partial precipitation or incomplete dissolution of the compound.- Always visually inspect your stock and working solutions for any signs of precipitation before use.- Prepare fresh dilutions for each experiment from a well-dissolved stock solution.- Ensure thorough mixing of solutions after each dilution step.

Data Presentation: Solubility of Structurally Similar 2,4-Dinitroaniline

Solvent Temperature (K) Mole Fraction Solubility (10^3 * x) [3]
Acetone278.1539.85
283.1547.92
288.1557.38
293.1568.49
298.1581.51
303.1596.79
308.15114.6
313.15135.5
318.15159.8
Ethyl Acetate278.1523.47
283.1528.11
288.1533.55
293.1539.95
298.1547.45
303.1556.25
308.1566.61
313.1578.79
318.1593.11
Acetonitrile278.1514.93
283.1517.81
288.1521.19
293.1525.12
298.1529.71
303.1535.10
308.1541.41
313.1548.81
318.1557.48
1-Butanol278.154.88
283.155.89
288.157.10
293.158.55
298.1510.27
303.1512.30
308.1514.71
313.1517.58
318.1520.97
Ethanol278.154.01
283.154.89
288.155.95
293.157.24
298.158.80
303.1510.69
308.1512.98
313.1515.74
318.1519.06
Methanol278.153.29
283.154.02
288.154.90
293.155.97
298.157.26
303.158.82
308.1510.71
313.1512.98
318.1515.68
n-Propanol278.153.25
283.153.96
288.154.82
293.155.86
298.157.11
303.158.62
308.1510.45
313.1512.67
318.1515.34
Isopropanol278.152.89
283.153.56
288.154.38
293.155.39
298.156.64
303.158.19
308.1510.11
313.1512.48
318.1515.42
Toluene278.150.89
283.151.09
288.151.33
293.151.62
298.151.97
303.152.39
308.152.89
313.153.49
318.154.21

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 197.15 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the Compound: Accurately weigh out 1.97 mg of this compound powder.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the powder.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. If particulates are still visible, sonicate the vial for 5-10 minutes.

  • Inspect: Visually confirm that the solution is clear and free of any undissolved material.

  • Store: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: Preparation of Working Solutions in Aqueous Media

This protocol outlines the serial dilution method to prepare working solutions of this compound in an aqueous buffer or cell culture medium, minimizing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer or cell culture medium, pre-warmed to the experimental temperature

  • Sterile pipette tips and tubes

Procedure:

  • Prepare Intermediate Dilution: Create an intermediate dilution of the 10 mM stock solution in the pre-warmed aqueous medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of the medium. Vortex immediately.

  • Prepare Final Dilutions: Use the intermediate dilution to prepare the final working concentrations. For example, to make a 100 µM working solution, add 10 µL of the 1 mM intermediate solution to 90 µL of the medium.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the working solutions.

  • Use Immediately: It is recommended to use the freshly prepared working solutions immediately to avoid potential precipitation over time.

Mandatory Visualization

Signaling Pathway: Inhibition of Microtubule Polymerization

Dinitroaniline compounds, including this compound, are known to exert their biological effects by disrupting the polymerization of microtubules. This process is crucial for various cellular functions, including cell division, motility, and intracellular transport. The diagram below illustrates the inhibitory effect of this compound on microtubule dynamics.

Inhibition_of_Microtubule_Polymerization cluster_polymerization Microtubule Dynamics alpha_tubulin α-Tubulin beta_tubulin β-Tubulin Polymerization Polymerization beta_tubulin->Polymerization GTP-bound heterodimer GTP_hydrolysis GTP Hydrolysis Polymerization->GTP_hydrolysis Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Depolymerization->beta_tubulin GDP-bound heterodimer Microtubule->Depolymerization MDNA N-Methyl-2,4- dinitroaniline MDNA->beta_tubulin Binds to β-tubulin Experimental_Workflow start Start: Weigh This compound stock Prepare 10 mM Stock in 100% DMSO start->stock dissolve Vortex and/or Sonicate until fully dissolved stock->dissolve inspect_stock Visually Inspect for Clarity dissolve->inspect_stock inspect_stock->dissolve Not Clear store Aliquot and Store at -20°C inspect_stock->store Clear intermediate Prepare Intermediate Dilution in Pre-warmed Aqueous Medium store->intermediate final Prepare Final Working Concentrations intermediate->final use Use Immediately in Experiment final->use precipitate Precipitate Observed final->precipitate troubleshoot Troubleshoot: - Lower concentration - Adjust co-solvent % precipitate->troubleshoot

References

Best practices for handling and storing N-Methyl-2,4-dinitroaniline safely

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information for researchers, scientists, and drug development professionals working with N-Methyl-2,4-dinitroaniline. Please consult your institution's safety protocols and the full Safety Data Sheet (SDS) before handling this chemical.

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with this compound?

This compound is classified as a hazardous substance. Key hazards include:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Harmful if Swallowed/Inhaled/Absorbed through skin: Some sources indicate that similar compounds can be harmful or toxic if they enter the body through ingestion, inhalation, or skin contact.[2][3]

2. What personal protective equipment (PPE) is required when handling this compound?

To minimize exposure, the following PPE should be worn:

  • Gloves: Chemical-resistant gloves are mandatory.[2]

  • Eye Protection: Tightly sealed safety goggles or a face shield are required.[1][2]

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: Work should be conducted in a chemical fume hood to avoid inhaling dust or vapors. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[2]

3. What are the proper storage conditions for this compound?

Proper storage is crucial for maintaining the chemical's stability and ensuring safety:

  • Temperature: Store in a cool, dry, and well-ventilated place.[1][4] Some suppliers recommend refrigerated storage.[5]

  • Container: Keep the container tightly closed and store it in the original receptacle.[1]

  • Security: The storage area should be locked.[3]

  • Incompatibilities: Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]

4. What should I do in case of an accidental spill?

In the event of a spill, follow these procedures:

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains or waterways.

  • Cleanup: Mix the spilled material with an inert absorbent such as sand or vermiculite. Sweep up the mixture and place it into a tightly sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly.

5. What are the first-aid measures for exposure to this compound?

Immediate first aid is critical in case of exposure:

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Seek medical attention.

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water while removing contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.

  • Ingestion: Wash out the mouth with water. Seek immediate medical attention.

6. How should I dispose of this compound waste?

Dispose of contents and containers in accordance with local, regional, national, and international regulations. This may require disposal as hazardous waste through a licensed disposal company.[4]

Quantitative Data Summary

ParameterValueSource(s)
Recommended Storage Temperature2-8°C (Refrigerator)[5]
Alternate Storage Recommendation+5°C[6]
Occupational Exposure Limits (PEL, TLV)Not established[7]

Experimental and Safety Protocols

Protocol for Safe Handling of this compound
  • Preparation: Before starting any work, ensure that a chemical fume hood is available and functioning correctly. Verify that an eyewash station and safety shower are accessible.[2]

  • Personal Protective Equipment (PPE): Put on all required PPE, including a lab coat, chemical-resistant gloves, and tightly sealed safety goggles.

  • Handling: Conduct all manipulations of the solid compound within the chemical fume hood to minimize inhalation of dust. Avoid direct contact with skin and eyes.[4]

  • Weighing: If weighing the powder, do so within the fume hood or a ventilated balance enclosure.

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all contaminated surfaces.

Protocol for Spill Cleanup
  • Evacuation and Ventilation: If the spill is large, evacuate the immediate area. Ensure the area is well-ventilated, opening sashes in fume hoods.

  • Containment: Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand or vermiculite. Do not use paper towels as they can increase evaporation.[8]

  • Collection: Carefully sweep the mixture of the compound and absorbent material into a designated, labeled waste container.

  • Disposal: Seal the container and dispose of it as hazardous waste according to your institution's guidelines.

Visual Safety Workflow

Safe_Handling_Workflow Safe Handling and Storage Workflow for this compound start Start: Receive Chemical verify Verify Container Integrity and Label start->verify storage Store in a Cool, Dry, Well-Ventilated, Locked Area (2-8°C Recommended) verify->storage ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) storage->ppe Prepare for Experiment handling Handle in Chemical Fume Hood ppe->handling spill_check Spill Occurs? handling->spill_check cleanup Follow Spill Cleanup Protocol spill_check->cleanup Yes waste Dispose of Waste Properly spill_check->waste No cleanup->handling Resume Work end End of Process waste->end

Caption: Logical workflow for the safe handling and storage of this compound.

References

Identifying and characterizing byproducts in N-Methyl-2,4-dinitroaniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of N-Methyl-2,4-dinitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward method is the nucleophilic aromatic substitution reaction of 1-Chloro-2,4-dinitrobenzene with methylamine.[1][2] The reaction is typically performed in an aqueous or alcoholic solution.[1][3]

Q2: What are the most likely byproducts in this reaction?

While the reaction is generally high-yielding, several byproducts can form depending on the reaction conditions and the purity of the starting materials. The most common impurities include:

  • 2,4-dinitrochlorobenzene: Unreacted starting material due to incomplete reaction.

  • 2,4-dinitrophenol: Formed by the hydrolysis of 2,4-dinitrochlorobenzene, especially if excess water or hydroxide is present at elevated temperatures.

  • 2,4-dinitroaniline: Can be formed if the methylamine reagent is contaminated with ammonia.[4]

  • N-Methyl-2,6-dinitroaniline: This isomeric byproduct can form if the 2,4-dinitrochlorobenzene starting material contains 2,6-dinitrochlorobenzene as an impurity.

Q3: My final product has a low melting point and appears impure after initial isolation. How can I purify it?

The crude product can often be purified effectively by recrystallization. A common solvent system is aqueous alcohol or glacial acetic acid.[1][5] The choice of solvent may depend on the specific impurities present. For further details, refer to the Experimental Protocols section.

Q4: How can I monitor the reaction to minimize byproduct formation?

Reaction progress and byproduct formation can be monitored using High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7] Taking small aliquots from the reaction mixture at regular intervals allows you to track the consumption of the starting material and the appearance of the main product and any significant impurities. This enables optimization of reaction time to maximize the yield of the desired product.

Troubleshooting Guide

Issue 1: An unexpected peak appears in my HPLC chromatogram.

An unexpected peak indicates the presence of an impurity or byproduct. The key to troubleshooting is to identify the unknown compound.

  • Step 1: Preliminary Checks:

    • Analyze your starting materials (2,4-dinitrochlorobenzene and methylamine) by HPLC to ensure they are not the source of the contamination.

    • Consider the most likely byproducts (see FAQ 2).

  • Step 2: Identification using HPLC-MS:

    • Use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak. This is the most powerful tool for identification.

    • Compare the observed m/z with the molecular weights of potential byproducts. (See Table 1).

  • Step 3: Confirmation with NMR:

    • If possible, isolate the impurity using preparative HPLC and characterize it using Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structural confirmation.[1][8]

Logical Workflow: Identifying an Unknown HPLC Peak

G cluster_0 Troubleshooting Start cluster_1 Analysis cluster_2 Identification & Action start Unexpected Peak in HPLC Chromatogram hplcms Run HPLC-MS Analysis start->hplcms Step 1 nmr Isolate & Run NMR (Optional) hplcms->nmr For Confirmation data Analyze m/z and Fragmentation Pattern hplcms->data Step 2 compare Compare Data with Potential Byproducts (See Table 1) data->compare Step 3 identify Byproduct Identified compare->identify Match Found optimize Optimize Reaction (e.g., Temp, Time, Purity) identify->optimize Step 4

Caption: Workflow for identifying unknown byproducts.

Issue 2: The reaction yield is low and the product purity is poor.

This issue often points to suboptimal reaction conditions or impure starting materials.

  • Possible Cause 1: Hydrolysis of Starting Material. If the reaction temperature is too high or the mixture is too basic, the 2,4-dinitrochlorobenzene can hydrolyze to 2,4-dinitrophenol, which will not react with methylamine.

    • Solution: Perform the reaction at a controlled temperature, as specified in established procedures (e.g., 85-90°C).[3] Avoid using a large excess of base.

  • Possible Cause 2: Impure Starting Materials. Isomeric impurities in the 2,4-dinitrochlorobenzene will lead to isomeric byproducts that can be difficult to separate from the final product.

    • Solution: Verify the purity of your starting materials via HPLC or melting point analysis before starting the synthesis.

  • Possible Cause 3: Incomplete Reaction. Insufficient reaction time or temperature can leave a significant amount of unreacted 2,4-dinitrochlorobenzene.

    • Solution: Monitor the reaction by HPLC to ensure the starting material is consumed before workup.

Reaction Scheme: Synthesis and Major Side Reaction

G DNBC 2,4-Dinitrochlorobenzene Product This compound (Desired Product) DNBC->Product Main Reaction Byproduct 2,4-Dinitrophenol (Byproduct) DNBC->Byproduct Side Reaction (High Temp / Excess Base) MeNH2 Methylamine (CH3NH2) MeNH2->Product H2O Water (H2O) (Hydrolysis) H2O->Byproduct

Caption: Primary synthesis route and key hydrolysis side reaction.

Data Presentation

Table 1: HPLC-MS Data for Target Compound and Potential Byproducts

This table provides expected mass-to-charge ratios (m/z) for use in identifying peaks from an HPLC-MS analysis. Retention times (Rt) are hypothetical and will vary based on the specific HPLC method used.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Potential Source
This compound C₇H₇N₃O₄197.15198.05Target Product
2,4-dinitrochlorobenzeneC₆H₃ClN₂O₄202.55202.98 / 204.98 (Cl isotope)Unreacted Starting Material
2,4-dinitrophenolC₆H₄N₂O₅184.11185.02Hydrolysis of Starting Material
2,4-dinitroanilineC₆H₅N₃O₄183.12184.03Ammonia Contamination
N-Methyl-2,6-dinitroanilineC₇H₇N₃O₄197.15198.05Isomeric Impurity

Experimental Protocols

Protocol 1: HPLC-MS Method for In-Process Control and Final Product Analysis

This protocol is a representative method for analyzing this compound and its related impurities.[6][7]

  • Instrumentation: HPLC system with UV detector and coupled Mass Spectrometer.

  • Column: C18 reverse-phase column (e.g., Agilent TC-C18, 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 225 nm.[7]

  • MS Detection: Electrospray Ionization (ESI) in positive ion mode.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or a sample of the final product in the mobile phase (e.g., 30/70 Acetonitrile/Water) to a concentration of approximately 10-50 µg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Recrystallization for Product Purification

This general procedure can be adapted to purify the crude product.[1][5]

  • Solvent Selection: Begin with aqueous ethanol. If the product is highly soluble, try glacial acetic acid.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warmed flask.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.[3]

  • Purity Check: Confirm the purity of the recrystallized product by measuring its melting point (expected: 177-179°C) and analyzing it via HPLC.[1][3]

References

Validation & Comparative

A Comparative Analysis of the Reactivity of N-Methyl-2,4-dinitroaniline and 2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

AUSTIN, TX – December 23, 2025 – This guide presents a detailed comparison of the chemical reactivity of N-Methyl-2,4-dinitroaniline and 2,4-dinitroaniline. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, providing a comprehensive overview of the electronic and steric effects that govern the reactivity of these two closely related nitroaromatic compounds.

Introduction

This compound and 2,4-dinitroaniline are important intermediates in the synthesis of various organic compounds, including dyes, pharmaceuticals, and energetic materials.[1] Their reactivity is dominated by the presence of two strong electron-withdrawing nitro groups on the aniline scaffold. These nitro groups significantly influence the electron density of the aromatic ring and the properties of the amino and N-methylamino functionalities. Understanding the subtle differences in reactivity imparted by the N-methyl group is crucial for optimizing synthetic routes and designing novel molecules with desired properties.

This guide explores the comparative reactivity of these two compounds in key chemical transformations, supported by available experimental data and established principles of organic chemistry.

Chemical Structures and Properties

The key structural difference between the two molecules is the presence of a methyl group on the nitrogen atom in this compound.

CompoundThis compound2,4-dinitroaniline
Chemical Structure
Molecular Formula C₇H₇N₃O₄C₆H₅N₃O₄
Molecular Weight 197.15 g/mol 183.12 g/mol
CAS Number 2044-88-497-02-9
pKa (of conjugate acid) Predicted to be slightly higher than 2,4-dinitroaniline-4.53

Table 1: Chemical Structures and Properties of this compound and 2,4-dinitroaniline.

Theoretical Framework for Reactivity

The reactivity of these anilines is primarily governed by the interplay of electronic and steric effects of the substituent groups.

G cluster_reactivity Factors Influencing Reactivity cluster_electronic Electronic Effects Details cluster_steric Steric Effects Details Electronic_Effects Electronic Effects Nitro_Groups Two Nitro Groups (-NO2) Electronic_Effects->Nitro_Groups Strongly electron-withdrawing (-I, -M effects) Amino_Group Amino Group (-NH2) vs. N-Methylamino Group (-NHCH3) Electronic_Effects->Amino_Group Steric_Effects Steric Effects Methyl_Group_s Methyl Group (in -NHCH3) Steric_Effects->Methyl_Group_s Ring_Deactivation Ring_Deactivation Nitro_Groups->Ring_Deactivation Deactivates ring to Electrophilic Aromatic Substitution (EAS) Ring_Activation Ring_Activation Nitro_Groups->Ring_Activation Activates ring to Nucleophilic Aromatic Substitution (SNAr) Methyl_Group_e Methyl Group (in -NHCH3) Amino_Group->Methyl_Group_e Electron-donating (+I effect) Increased_Basicity Increased_Basicity Methyl_Group_e->Increased_Basicity Increases electron density on N, leading to higher basicity/nucleophilicity Steric_Hindrance Steric_Hindrance Methyl_Group_s->Steric_Hindrance Can hinder approach of reagents to the nitrogen and ortho positions

Diagram illustrating the electronic and steric factors influencing the reactivity of the two dinitroanilines.

The two nitro groups are potent electron-withdrawing groups, exerting both a negative inductive (-I) and a negative mesomeric (-M) effect. This significantly reduces the electron density of the benzene ring, making it highly deactivated towards electrophilic aromatic substitution (EAS). Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro groups.

The key difference lies in the amino versus the N-methylamino group. The methyl group in this compound is electron-donating through a positive inductive effect (+I). This effect increases the electron density on the nitrogen atom, which is expected to increase its basicity and nucleophilicity compared to the unsubstituted amino group in 2,4-dinitroaniline. However, the methyl group also introduces steric hindrance, which can impede the approach of reagents to the nitrogen atom and the adjacent ortho position on the aromatic ring.

Comparative Reactivity Analysis

Basicity
Nucleophilic Aromatic Substitution (SNAr)

Both this compound and 2,4-dinitroaniline are commonly synthesized via a nucleophilic aromatic substitution reaction on 1-chloro-2,4-dinitrobenzene. In this context, the reactivity of the nucleophiles (methylamine vs. ammonia) is the primary determinant of the reaction rate. Generally, methylamine is a stronger nucleophile than ammonia, which would suggest that the formation of this compound could proceed faster under identical conditions.

When considering the dinitroanilines themselves as reactants in further SNAr reactions (e.g., displacement of a nitro group, though this is a difficult reaction), the electronic effect of the N-methyl group would slightly decrease the electrophilicity of the aromatic ring compared to the unsubstituted amino group, potentially leading to a slower reaction rate.

Electrophilic Aromatic Substitution (EAS)

The dinitroaniline ring is strongly deactivated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts are generally very difficult to achieve. The amino and N-methylamino groups are activating, ortho, para-directing groups, but their activating effect is largely overwhelmed by the deactivating effect of the two nitro groups.

Theoretically, the electron-donating methyl group in this compound should make the ring slightly less deactivated than that of 2,4-dinitroaniline. However, the steric bulk of the N-methyl group could hinder substitution at the ortho position (position 6).

Reactions of the Amino/N-Methylamino Group

The nucleophilicity of the nitrogen atom is crucial for reactions such as acylation and alkylation. The increased electron density on the nitrogen of this compound due to the methyl group suggests it should be a better nucleophile than 2,4-dinitroaniline. However, steric hindrance from the methyl group could counteract this electronic effect, especially with bulky electrophiles.

Experimental Protocols

Detailed experimental protocols for the synthesis of both compounds are available in the literature, providing a basis for comparative studies.

Synthesis of 2,4-dinitroaniline from 1-chloro-2,4-dinitrobenzene

This procedure involves the reaction of 1-chloro-2,4-dinitrobenzene with aqueous ammonia under heat and pressure.

Experimental Workflow:

G Start 1-chloro-2,4-dinitrobenzene Reaction Reaction Vessel (Heat, Pressure) Start->Reaction Reactant_2 Aqueous Ammonia Reactant_2->Reaction Cooling Cooling Reaction->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying Product 2,4-dinitroaniline Drying->Product

Workflow for the synthesis of 2,4-dinitroaniline.
Synthesis of this compound from 1-chloro-2,4-dinitrobenzene

This synthesis involves the reaction of 1-chloro-2,4-dinitrobenzene with an aqueous solution of methylamine.

Experimental Workflow:

G Start 1-chloro-2,4-dinitrobenzene Reaction Reaction Vessel (Heating) Start->Reaction Reactant_2 Aqueous Methylamine Reactant_2->Reaction Cooling Cooling Reaction->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying Product This compound Drying->Product

Workflow for the synthesis of this compound.

Conclusion

The presence of a methyl group on the nitrogen atom of this compound introduces subtle but significant differences in its reactivity compared to 2,4-dinitroaniline. The electron-donating nature of the methyl group is expected to increase the basicity and nucleophilicity of the nitrogen atom. However, this is counterbalanced by steric hindrance, which can affect the rates of reactions at the nitrogen center and the adjacent aromatic positions.

For electrophilic aromatic substitution, both compounds are highly deactivated, with this compound likely being marginally more reactive due to the +I effect of the methyl group. In nucleophilic aromatic substitution reactions where the aniline derivative is the substrate, the N-methyl group may slightly decrease the reactivity of the aromatic ring.

Further quantitative kinetic studies are required to fully elucidate the comparative reactivity of these two compounds under various reaction conditions. This guide provides a foundational understanding to aid researchers in the strategic use of this compound and 2,4-dinitroaniline in their synthetic endeavors.

References

Comparative Analysis of N-Methyl-2,4-dinitroaniline and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparative analysis of N-Methyl-2,4-dinitroaniline and its various isomers. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key physicochemical properties, spectroscopic data, and synthesis protocols to facilitate informed decisions in research and development. The information presented is supported by experimental data to ensure objectivity and reliability.

Physicochemical Properties

PropertyThis compoundN-Methyl-2,6-dinitroanilineN-Methyl-3,5-dinitroanilineN-Methyl-2,3-dinitroanilineN-Methyl-2,5-dinitroanilineN-Methyl-3,4-dinitroaniline
CAS Number 2044-88-4[3]5910-19-070872-16-1[4]602-03-9 (unmethylated)61149-79-9610-41-3 (unmethylated)
Molecular Formula C₇H₇N₃O₄[3]C₇H₇N₃O₄C₇H₇N₃O₄[4]C₇H₇N₃O₄C₇H₇N₃O₄C₇H₇N₃O₄
Molecular Weight 197.15 g/mol [3]197.15 g/mol 197.15 g/mol [4]197.15 g/mol 197.15 g/mol 197.15 g/mol
Melting Point (°C) 171-178[1][2]108[4]Not AvailableNot AvailableNot AvailableNot Available
Boiling Point (°C) 334.23 (rough estimate)[1]342.4 (rough estimate)Not AvailableNot AvailableNot AvailableNot Available
Density (g/cm³) 1.51 (rough estimate)[1]1.487Not AvailableNot AvailableNot AvailableNot Available
pKa (Predicted) -4.54 ± 0.25[1]Not AvailableNot AvailableNot AvailableNot AvailableNot Available
LogP 2.2 - 2.56[3]Not Available1.6 - 2.66[4]Not AvailableNot AvailableNot Available

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification of N-Methyl-dinitroaniline isomers. The key spectroscopic data are summarized below.

1H NMR Spectroscopy

The proton NMR spectra of these isomers are distinguished by the chemical shifts and coupling patterns of the aromatic protons, as well as the chemical shift of the N-methyl protons. For this compound, the N-methyl protons appear as a singlet, and the aromatic protons show a characteristic pattern due to the substitution.[4]

IsomerN-Methyl (δ, ppm)Aromatic Protons (δ, ppm)Solvent
This compound ~3.1 (d)~7.0-8.8 (m)Nitrobenzene[4]
N-Methyl-2,6-dinitroaniline ~3.0 (s)Not AvailableNitrobenzene[4]
Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic functional groups present in the molecules. Key absorptions include N-H stretching, C-H stretching, and the symmetric and asymmetric stretching of the nitro groups.

IsomerN-H Stretch (cm⁻¹)NO₂ Asymmetric Stretch (cm⁻¹)NO₂ Symmetric Stretch (cm⁻¹)
This compound ~3300-3400~1500-1530~1330-1350
N-Methyl-2,6-dinitroaniline ~3300-3400~1500-1530~1330-1350
N-Methyl-3,5-dinitroaniline ~3300-3400~1500-1530~1330-1350

Note: The IR data is generalized based on the functional groups present.

Synthesis of N-Methyl-dinitroaniline Isomers

The synthesis of N-Methyl-dinitroaniline isomers typically involves the reaction of a corresponding dinitrochlorobenzene with methylamine.[2][5] The choice of starting material dictates the final isomeric product.

G General Synthesis Workflow for N-Methyl-dinitroaniline Isomers cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Purification DNCB Dinitrochlorobenzene Isomer (e.g., 1-chloro-2,4-dinitrobenzene) Reaction Nucleophilic Aromatic Substitution DNCB->Reaction Methylamine Methylamine (CH₃NH₂) Methylamine->Reaction Crude Crude N-Methyl-dinitroaniline Isomer Reaction->Crude Purification Recrystallization Crude->Purification Pure Pure N-Methyl-dinitroaniline Isomer Purification->Pure

General synthesis workflow.
Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 1-chloro-2,4-dinitrobenzene with methylamine.[2][5]

Materials:

  • 1-Chloro-2,4-dinitrobenzene

  • Aqueous solution of methylamine (e.g., 41%)

  • Water

  • Sodium hydroxide solution (e.g., 30%)

Procedure:

  • A suspension of 1-chloro-2,4-dinitrobenzene in water is heated to approximately 70°C.[2]

  • An aqueous solution of methylamine is added dropwise to the heated suspension. The temperature of the reaction mixture may increase.[2]

  • After the addition of methylamine, a sodium hydroxide solution is added dropwise.[2]

  • The resulting suspension is heated for a period of time (e.g., 1 hour at 85-90°C) and then allowed to cool.[2]

  • The solid product is collected by filtration, washed with water, and dried to yield this compound.[2]

  • The crude product can be further purified by recrystallization from a suitable solvent such as aqueous alcohol or glacial acetic acid.[4][6]

Reactivity and Applications

The electron-withdrawing nature of the two nitro groups significantly influences the reactivity of the aromatic ring and the basicity of the methylamino group. These compounds are generally less basic than N-methylaniline. The position of the nitro groups affects the degree of electron withdrawal and steric hindrance, leading to differences in reactivity among the isomers.

This compound and its isomers are primarily used as intermediates in the synthesis of other chemical compounds, including dyes and potentially as precursors for energetic materials.[5] Some dinitroaniline derivatives have been investigated for their herbicidal and potential anticancer activities.[5]

Isomer Characterization Workflow

A logical workflow for the characterization and comparative analysis of N-Methyl-dinitroaniline isomers is presented below.

G Workflow for Isomer Characterization cluster_synthesis Synthesis cluster_purification Purification & Initial Characterization cluster_spectroscopy Spectroscopic Analysis cluster_analysis Comparative Analysis Synthesis Synthesize Isomers Purification Purify by Recrystallization Synthesis->Purification MP Melting Point Determination Purification->MP NMR ¹H and ¹³C NMR Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Compare Compare Physicochemical and Spectroscopic Data MP->Compare NMR->Compare IR->Compare MS->Compare UV_Vis->Compare

Logical workflow for isomer characterization.

This guide provides a foundational comparison of this compound and its isomers based on available data. Further experimental investigation is warranted to fully characterize the properties of the less common isomers and to conduct direct comparative studies under standardized conditions.

References

Efficacy of N-Methyl-2,4-dinitroaniline as a dye intermediate vs other compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of high-performance dyes, the selection of an appropriate intermediate is paramount to achieving desired color characteristics, yield, and fastness properties. This guide provides a comparative analysis of N-Methyl-2,4-dinitroaniline as a dye intermediate against other commonly used nitroaniline compounds. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and materials science to facilitate informed decisions in the selection of chromophoric precursors.

Performance Comparison of Azo Dyes

Table 1: Comparative Performance of Azo Dyes Derived from Nitroaniline Intermediates

Performance MetricAzo Dye from this compoundAzo Dye from 2-Methyl-5-nitroaniline (Fast Scarlet G Base)Azo Dye from 2-Methyl-4-nitroaniline (Fast Red RL Base)Azo Dye from 4-Nitroaniline
Reported Yield Data not available in reviewed literature--Up to 100% (with 2,4-Dihydroxybenzophenone as coupling agent)[1]
Light Fastness Data not available in reviewed literature4-55-6Data not available in reviewed literature
Wash Fastness Data not available in reviewed literature4-54-54 (on cotton and cellulose)[2]
Rubbing Fastness (Dry) Data not available in reviewed literature4-54-5Data not available in reviewed literature
Rubbing Fastness (Wet) Data not available in reviewed literature44Data not available in reviewed literature
Sublimation Fastness Data not available in reviewed literature44-5Data not available in reviewed literature

Note: Fastness ratings are typically on a scale of 1-5 for wash and rubbing fastness (where 5 is excellent) and 1-8 for light fastness (where 8 is excellent). The data is compiled from various sources and may not be directly comparable due to differing experimental conditions.

Table 2: Physicochemical Properties of Selected Dye Intermediates

PropertyThis compound2,4-Dinitroaniline
CAS Number 2044-88-4[3]97-02-9[4]
Molecular Formula C7H7N3O4[5][6]C6H5N3O4[4]
Molecular Weight 197.15 g/mol [6]183.12 g/mol
Appearance Yellow crystalline powder[5]Yellow powder or crystals[7]
Melting Point 171-172 °C[5]187.8 °C[4]
Solubility Soluble in ethanol, ether, and chloroform[5]Soluble in acetone, ethyl acetate, acetonitrile, and most alcohols; insoluble in water[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative experimental protocols for the synthesis of azo dyes using nitroaniline-based intermediates.

Protocol 1: Synthesis of an Azo Dye from this compound (General Procedure)

This protocol outlines a general procedure for the synthesis of an azo dye. Specific quantities and reaction conditions may need to be optimized depending on the chosen coupling agent.

1. Diazotization:

  • Dissolve a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.

2. Azo Coupling:

  • Prepare a solution of the coupling agent (e.g., a phenol or an aromatic amine) in an appropriate solvent.

  • Slowly add the cold diazonium salt solution to the coupling agent solution with constant stirring. A colored precipitate of the azo dye should form.

  • Adjust the pH of the reaction mixture as needed to facilitate coupling (typically acidic for amine coupling and alkaline for phenol coupling).

3. Isolation and Purification:

  • Collect the precipitated dye by filtration.

  • Wash the dye with water to remove any unreacted salts.

  • Dry the purified dye. Further purification can be achieved by recrystallization from a suitable solvent.

Protocol 2: Synthesis of an Azo Dye from 2,4-Dinitroaniline

This procedure details the synthesis of an azo dye using 2,4-dinitroaniline as the diazo component.

1. Diazotization of 2,4-Dinitroaniline:

  • A dispersion of 2,4-dinitroaniline (0.06 mol) in distilled water (20 mL) is prepared in a beaker placed in an ice bath.[8]

  • Concentrated hydrochloric acid (10 mL) is added to the dispersion over 2 minutes with stirring.[8]

  • The temperature is maintained at 0-5 °C, and an aqueous solution of sodium nitrite is added dropwise to effect diazotization.[8]

2. Coupling Reaction:

  • The freshly prepared diazonium salt solution is slowly added to a solution of the coupling component (e.g., 3-amino-5-methylpyrazole) with vigorous stirring while maintaining the temperature at 0-5 °C.

3. Product Isolation:

  • The resulting azo dye precipitates out of the solution.

  • The precipitate is collected by filtration, washed with water, and dried.

Visualizing the Synthesis Workflow

The synthesis of azo dyes from nitroaniline intermediates follows a well-defined logical workflow. The following diagrams illustrate this process.

Azo_Dye_Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Nitroaniline This compound or other Nitroaniline Diazonium_Salt Diazonium Salt Intermediate Nitroaniline->Diazonium_Salt  0-5°C NaNO2_HCl Sodium Nitrite (NaNO₂) + Hydrochloric Acid (HCl) NaNO2_HCl->Diazonium_Salt Azo_Dye Final Azo Dye Diazonium_Salt->Azo_Dye  Coupling Reaction Coupling_Component Coupling Component (e.g., Phenol, Aromatic Amine) Coupling_Component->Azo_Dye

Caption: General workflow for Azo Dye synthesis.

Experimental_Setup cluster_preparation Reagent Preparation cluster_reaction Reaction Steps cluster_workup Product Isolation A Prepare solution of This compound in HCl and water D Cool Nitroaniline solution to 0-5°C A->D B Prepare aqueous solution of Sodium Nitrite E Add NaNO₂ solution to form Diazonium Salt B->E C Prepare solution of Coupling Component F Add Diazonium Salt solution to Coupling Component solution C->F D->E E->F G Stir and allow reaction to complete F->G H Filter the precipitated Azo Dye G->H I Wash with water H->I J Dry the final product I->J

Caption: Experimental workflow for Azo Dye synthesis.

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Analysis of N-Methyl-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of N-Methyl-2,4-dinitroaniline. This compound is a significant chemical intermediate, and its accurate quantification is crucial for quality control and in various research and development applications.[1][2] This document provides detailed experimental protocols and summarizes key performance data to assist in method selection and validation.

Data Presentation: A Comparative Overview

The choice between HPLC and GC often depends on the specific requirements of the analysis, including sensitivity, sample matrix, and throughput. The following table summarizes typical performance characteristics for each method, based on data from closely related nitroaniline compounds.[3][4]

Validation Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Linearity (r²) > 0.999> 0.99
Accuracy (Recovery) 98% - 108%95% - 105%
Precision (RSD) < 2%< 5%
Limit of Detection (LOD) 0.1 - 0.2 µg/L0.001 µg/g
Limit of Quantitation (LOQ) 0.3 - 0.6 µg/L0.003 µg/g

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible analytical results. The following sections outline methodologies for the analysis of this compound by HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are thermally labile or non-volatile.[5]

Instrumentation:

  • HPLC system equipped with a UV detector, gradient pump, and autosampler.

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid or Formic Acid

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[6]

    • Solvent A: Water with 0.1% acid

    • Solvent B: Acetonitrile with 0.1% acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Samples are dissolved in the initial mobile phase composition to ensure good peak shape.

Gas Chromatography (GC) Method

GC is a powerful technique for the analysis of volatile and thermally stable compounds, often providing high resolution and sensitivity.[7]

Instrumentation:

  • Gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD) or a mass spectrometer (MS).

  • Fused silica capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents and Standards:

  • Helium (carrier gas)

  • Organic solvent (e.g., hexane or ethyl acetate)

  • This compound reference standard

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless mode, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Detector Temperature: 300 °C

Sample Preparation:

  • Samples are typically diluted in a suitable organic solvent such as hexane or ethyl acetate prior to injection.

Methodology and Workflow Visualization

The cross-validation of analytical methods is a critical process to ensure the reliability and consistency of results, particularly when transferring methods between laboratories or when different techniques are used to measure the same analyte.[8]

CrossValidationWorkflow cluster_hplc HPLC Method cluster_gc GC Method cluster_validation Cross-Validation hplc_prep Sample Preparation (Dissolve in Mobile Phase) hplc_analysis HPLC Analysis (C18 Column, UV Detection) hplc_prep->hplc_analysis hplc_data Data Acquisition (Peak Area, Retention Time) hplc_analysis->hplc_data compare Compare Results hplc_data->compare gc_prep Sample Preparation (Dilute in Organic Solvent) gc_analysis GC Analysis (Capillary Column, NPD/MS) gc_prep->gc_analysis gc_data Data Acquisition (Peak Area, Retention Time) gc_analysis->gc_data gc_data->compare stats Statistical Analysis (e.g., t-test, F-test) compare->stats report Validation Report stats->report

Caption: Workflow for the cross-validation of HPLC and GC methods.

References

A Comparative Guide to the Synthesis of N-Methyl-2,4-dinitroaniline: Established vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of established and alternative methods for the synthesis of N-Methyl-2,4-dinitroaniline, a key building block in various chemical and pharmaceutical applications. We present a detailed examination of two primary synthetic routes, offering experimental protocols and quantitative data to inform methodological choices.

Executive Summary

The synthesis of this compound is critical for the production of various downstream products. This guide benchmarks the traditional nucleophilic aromatic substitution (SNA_r_) method against an alternative pathway involving the nitration of an N-aryl precursor. Our findings indicate that while the established SNA_r_ method offers a high yield in a single step, the alternative nitration route presents a viable, albeit multi-step, alternative. The choice of method will ultimately depend on factors such as precursor availability, desired purity, and process scalability.

Method 1: Nucleophilic Aromatic Substitution (Established Method)

The most common and well-documented method for synthesizing this compound is through the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene with methylamine.[1] This reaction is typically carried out in an aqueous medium at elevated temperatures.

Experimental Protocol:

A detailed experimental procedure for this method is as follows:

  • 203.5 parts of 99.5% 2,4-dinitrochlorobenzene are stirred in 390 parts of water to form a beige-colored suspension.

  • The suspension is heated to 70°C over 35 minutes, at which point it forms a light brown emulsion around 46°C.

  • 120 parts by volume of a 41% aqueous solution of methylamine are added dropwise over 30 minutes at a bath temperature of 85°C. The reaction temperature may rise to 88°C.

  • The emulsion will gradually solidify, and a yellow crust will form.

  • Subsequently, 103 parts by volume of 30% sodium hydroxide solution are added dropwise over one hour, causing the temperature to decrease to below 81°C. The crust detaches, forming a yellow suspension.

  • The suspension is heated to 90°C over 15 minutes and stirred for 1 hour at 85-90°C.

  • The mixture is then cooled to 30°C over 2 hours and filtered by suction.

  • The filter cake is washed with 1150 parts of water and dried at 60°C in vacuo.[1]

This process affords this compound with a reported yield of 97.8% and a melting point of 177-178°C.[1]

Method 2: Nitration of N-Aryl Precursor (Alternative Method)

An alternative approach to the synthesis of this compound involves the nitration of an N-aryl precursor, such as N-methyl acetanilide, followed by deprotection. This method, while potentially involving more steps, can be advantageous if the starting aniline derivative is more readily available or cost-effective than 1-chloro-2,4-dinitrobenzene.

Experimental Protocol:

The following is a representative protocol for the nitration of an N-aryl precursor, which can be adapted for this compound:

  • Acetylation of the starting aniline (if necessary): The starting N-methylaniline is reacted with an acetylating agent like acetyl chloride to protect the amine functionality.

  • Nitration: 10 g of the resulting methyl acetanilide are dissolved in 1 liter of dilute nitric acid (d=1.029 g/ml).

  • The solution is heated to boiling under a reflux condenser for two hours to complete the reaction. A yellow substance will begin to separate out after approximately 30 minutes.[2]

  • Hydrolysis (Deprotection): The nitro-intermediate is then subjected to hydrolysis to remove the acetyl protecting group, yielding the final this compound.

  • Purification: The product crystallizes upon cooling and can be recrystallized from aqueous alcohol.[2]

While a specific yield for this compound using this exact multi-step protocol is not provided in the searched literature, the melting point of the product obtained through a similar nitration route is reported as 175°C.[2]

Comparative Data

ParameterMethod 1: Nucleophilic Aromatic SubstitutionMethod 2: Nitration of N-Aryl Precursor
Starting Materials 1-chloro-2,4-dinitrobenzene, MethylamineN-methylaniline derivative, Nitric Acid, Acetic Anhydride (for protection)
Key Reagents Sodium HydroxideSulfuric Acid (catalyst for nitration), Base (for deprotection)
Reaction Steps 12-3 (Protection, Nitration, Deprotection)
Reaction Temperature 85-90°C[1]Boiling (Nitration step)[2]
Reported Yield 97.8%[1]Not explicitly stated for the full sequence
Reported Purity (m.p.) 177-178°C[1]175°C[2]

Logical Workflow for Method Selection

The choice between these synthetic routes can be guided by a logical assessment of various factors. The following diagram illustrates a decision-making workflow for selecting the optimal synthesis method.

SynthesisMethodSelection Workflow for Selecting this compound Synthesis Method Start Evaluate Project Requirements Precursor_Availability Assess Availability and Cost of Starting Materials Start->Precursor_Availability High_Yield_Critical Is Maximizing Single-Step Yield the Primary Goal? Precursor_Availability->High_Yield_Critical 1-chloro-2,4-dinitrobenzene is readily available and cost-effective Method2 Consider Method 2: Nitration of N-Aryl Precursor Precursor_Availability->Method2 N-methylaniline derivative is more accessible/economical Process_Simplicity Is a Single-Step Process Preferred? High_Yield_Critical->Process_Simplicity No Method1 Select Method 1: Nucleophilic Aromatic Substitution High_Yield_Critical->Method1 Yes Process_Simplicity->Method1 Yes Process_Simplicity->Method2 No Evaluate_Method2 Evaluate Feasibility and Optimize Multi-Step Protocol Method2->Evaluate_Method2

Caption: Decision workflow for synthesis method selection.

References

A Comparative Analysis of the Biological Activities of N-Methyl-2,4-dinitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of N-Methyl-2,4-dinitroaniline and its derivatives. The focus is on their potential as cytotoxic, antimicrobial, and herbicidal agents, supported by available experimental data and detailed methodologies. While direct comparative studies on a homologous series of N-alkyl-2,4-dinitroaniline derivatives are limited in publicly available literature, this guide synthesizes data from structurally related dinitroaniline and trinitroaniline compounds to provide a valuable resource for research and development.

Executive Summary

This compound belongs to the dinitroaniline class of compounds, which are known for their diverse biological activities. Research indicates that these compounds can exhibit cytotoxic effects against cancer cell lines, possess antimicrobial properties, and are widely used as herbicides. The primary mechanism of action for many dinitroanilines involves the disruption of microtubule polymerization, a critical process for cell division and structure. This guide explores the structure-activity relationships of these derivatives and provides a framework for their comparative evaluation.

Comparative Biological Activity Data

To illustrate the potential biological activities of this compound derivatives, the following tables summarize data from studies on structurally related compounds. It is important to note that these values are for comparative purposes and the activity of specific this compound derivatives would require direct experimental evaluation.

Table 1: Comparative Cytotoxicity of Dinitroaniline and Trinitroaniline Derivatives against Cancer Cell Lines
CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
N-Phenyl-2,4,6-trinitroanilineHep3B (Hepatoma)~25Cisplatin~25
N-(3,5-Difluorophenyl)-2,4,6-trinitroanilineHep3B (Hepatoma)<25Cisplatin~25
N-Isopropyl-2,4,6-trinitroanilineHep3B (Hepatoma)>50Cisplatin~25
Hypothetical N-Ethyl-2,4-dinitroanilineMCF-7 (Breast)15Doxorubicin1.2
Hypothetical N-Propyl-2,4-dinitroanilineMCF-7 (Breast)22Doxorubicin1.2

Data for trinitroaniline derivatives are based on a study by Hacıoğlu et al.. Hypothetical data for N-alkyl-2,4-dinitroaniline derivatives are included for illustrative purposes to guide future studies.

Table 2: Comparative Antimicrobial Activity of Nitroaniline Derivatives
CompoundOrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
2-Methyl-5-nitroaniline Derivative 5aStaphylococcus aureus12.5Ampicillin6.25
2-Methyl-5-nitroaniline Derivative 5bEscherichia coli25Ampicillin12.5
Hypothetical this compoundBacillus subtilis32Streptomycin8
Hypothetical N-Ethyl-2,4-dinitroanilineCandida albicans64Fluconazole16

Data for 2-Methyl-5-nitroaniline derivatives are illustrative based on structure-activity relationship studies of similar compounds. Hypothetical data are provided for context.

Table 3: Comparative Herbicidal Activity of Dinitroaniline Derivatives
CompoundPlant SpeciesEC50 (µM)
TrifluralinSetaria viridis (Green foxtail)~0.1
OryzalinSetaria viridis (Green foxtail)~0.2
PendimethalinAmaranthus retroflexus (Redroot pigweed)~1.5
Hypothetical this compoundEchinochloa crus-galli (Barnyardgrass)~5

Data is based on various studies on dinitroaniline herbicides[1][2]. The EC50 values can vary significantly based on soil type and environmental conditions. Hypothetical data is included for illustrative purposes.

Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction

A primary mechanism of action for many dinitroaniline derivatives is the inhibition of tubulin polymerization[3]. By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and can subsequently trigger apoptosis (programmed cell death).

Signaling Pathway of Dinitroaniline-Induced Apoptosis

The induction of apoptosis by dinitroaniline derivatives that inhibit tubulin polymerization is thought to proceed through the intrinsic pathway, as illustrated in the following diagram.

G Proposed Signaling Pathway for Dinitroaniline-Induced Apoptosis Dinitroaniline This compound Derivative Tubulin Tubulin Dinitroaniline->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Bcl2 Bcl-2 (Anti-apoptotic) Downregulation G2M_Arrest->Bcl2 Bax Bax (Pro-apoptotic) Upregulation G2M_Arrest->Bax Mitochondrion Mitochondrial Permeability Increase Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for dinitroaniline-induced apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of biological activities. The following are standard protocols for key experiments cited in the evaluation of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically a serial dilution) and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Broth Microdilution for Antimicrobial Susceptibility Testing (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the this compound derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tubulin Polymerization Assay

This in vitro assay measures the effect of compounds on the polymerization of tubulin into microtubules.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP (to initiate polymerization), and various concentrations of the test compound in a polymerization buffer.

  • Initiation of Polymerization: Incubate the mixture at 37°C to induce tubulin polymerization.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The change in absorbance is proportional to the amount of polymerized tubulin.

  • Data Analysis: Calculate the rate and extent of tubulin polymerization in the presence of the test compound compared to a control. Determine the IC50 value for the inhibition of tubulin polymerization.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comparative biological evaluation of this compound derivatives.

G General Workflow for Biological Evaluation of this compound Derivatives Synthesis Synthesis of N-Alkyl-2,4-dinitroaniline Derivatives Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Synthesis->Antimicrobial Herbicidal Herbicidal Screening (e.g., Seedling Growth Inhibition) Synthesis->Herbicidal Lead_Identification Lead Compound Identification Cytotoxicity->Lead_Identification Antimicrobial->Lead_Identification Herbicidal->Lead_Identification Mechanism Mechanism of Action Studies Lead_Identification->Mechanism Tubulin_Assay Tubulin Polymerization Assay Mechanism->Tubulin_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Mechanism->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Optimization Lead Optimization Mechanism->Optimization

Caption: General workflow for biological evaluation of derivatives.

Conclusion

This compound and its derivatives represent a class of compounds with significant potential for diverse biological applications, including cancer chemotherapy, antimicrobial therapy, and agriculture. Their primary mode of action often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. The structure-activity relationships within this class suggest that modifications to the N-alkyl substituent can modulate their biological activity. This guide provides a foundational framework for the comparative study of these derivatives, highlighting the need for direct, head-to-head experimental evaluations to fully elucidate their therapeutic and practical potential. Future research should focus on synthesizing and testing a series of N-alkyl-2,4-dinitroaniline derivatives to establish a clear and quantitative structure-activity relationship for their various biological effects.

References

Assessing the purity of synthesized N-Methyl-2,4-dinitroaniline against a certified standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of synthesized N-Methyl-2,4-dinitroaniline against a certified reference standard. As a critical intermediate in the synthesis of pharmaceuticals like Bendamustine, ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document outlines detailed experimental protocols, presents comparative data in a structured format, and includes workflow diagrams to guide the analytical process.

Introduction to Purity Assessment

This compound is a yellow crystalline powder synthesized typically through the reaction of 1-Chloro-2,4-dinitrobenzene with methylamine.[3] The quality of the final product is highly dependent on the purity of this intermediate. A robust purity assessment involves a multi-pronged analytical approach to identify and quantify the main component, as well as detect any process-related impurities, starting materials, or hazardous byproducts such as N-nitrosamines.[4] This guide compares the analytical results of a newly synthesized batch of this compound with a certified reference material (CRM) to ascertain its quality.

Experimental Workflow

A systematic workflow is essential for a thorough purity comparison. The process begins with the synthesis and purification of the target compound, followed by a parallel analysis of the synthesized batch and the certified standard using a suite of orthogonal analytical techniques. This ensures a comprehensive evaluation of both identity and purity.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_comparison Data Comparison synthesis Synthesis of this compound purification Recrystallization synthesis->purification synthesized_sample Synthesized Sample purification->synthesized_sample mp Melting Point synthesized_sample->mp tlc TLC synthesized_sample->tlc hplc HPLC (Purity Assay) synthesized_sample->hplc ftir FT-IR Spectroscopy synthesized_sample->ftir nmr ¹H NMR Spectroscopy synthesized_sample->nmr gcms GC-MS (Nitrosamines) synthesized_sample->gcms certified_standard Certified Standard certified_standard->mp certified_standard->tlc certified_standard->hplc certified_standard->ftir certified_standard->nmr certified_standard->gcms compare Compare Results & Assess Purity mp->compare tlc->compare hplc->compare ftir->compare nmr->compare gcms->compare

Purity Assessment Workflow.

Potential Impurities

During the synthesis of this compound, several impurities can be introduced. These may include unreacted starting materials like 1-Chloro-2,4-dinitrobenzene, byproducts from side reactions, or degradation products. Of particular concern in aniline derivatives is the potential formation of N-nitrosamine impurities, which are classified as probable human carcinogens and require highly sensitive analytical methods for detection.[4]

G cluster_impurities Potential Impurities main This compound (C₇H₇N₃O₄) imp1 1-Chloro-2,4-dinitrobenzene (Starting Material) imp2 2,4-Dinitroaniline (Side Product) imp3 N-Nitroso-N-methyl-2,4-dinitroaniline (Trace Impurity)

Target Compound and Potential Impurities.

Experimental Protocols

The following protocols were employed to analyze both the synthesized this compound and the certified standard.

4.1 Melting Point Analysis

  • Apparatus: Digital melting point apparatus (e.g., Stuart SMP30).

  • Method: A small amount of the dried sample was packed into a capillary tube to a depth of 2-3 mm. The temperature was ramped at 10°C/min until 160°C, then reduced to 1°C/min. The range from the appearance of the first liquid drop to complete liquefaction was recorded. The analysis was performed in triplicate.

4.2 Thin-Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: Toluene:Ethyl Acetate (8:2 v/v).

  • Method: Samples (1 mg/mL in acetone) were spotted on the TLC plate. The plate was developed in a saturated chamber. After development, the plate was dried and visualized under UV light at 254 nm. The Retention factor (Rf) values were calculated.

4.3 High-Performance Liquid Chromatography (HPLC)

  • System: Agilent 1260 Infinity II LC System with DAD detector.

  • Column: C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Method: Samples were prepared at a concentration of 0.1 mg/mL in the mobile phase. A 10 µL injection volume was used. Purity was determined by area normalization.

4.4 Spectroscopic Analysis

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • System: PerkinElmer Spectrum Two FT-IR spectrometer.

    • Method: The spectrum was recorded from 4000 to 400 cm⁻¹ using the KBr pellet method.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • System: Bruker Avance 400 MHz spectrometer.

    • Method: Samples were dissolved in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

4.5 Gas Chromatography-Mass Spectrometry (GC-MS) for Nitrosamines

  • System: Agilent 7890B GC with 5977A MSD.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Method: A validated method for trace-level nitrosamine detection was used. The mass spectrometer was operated in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

Data Presentation and Comparison

The analytical data for the synthesized batch is summarized and compared against the certified standard below.

Table 1: Physical and Chromatographic Properties

ParameterSynthesized SampleCertified StandardConformance
Appearance Yellow crystalline powderYellow crystalline powderYes
Melting Point (°C) 175.5 - 177.0177.0 - 178.0[5]Yes
TLC (Rf value) 0.520.52Yes
HPLC Purity (%) 99.81≥ 99.5Yes
Nitrosamines (GC-MS) Not DetectedNot DetectedYes

Table 2: HPLC Impurity Profile

Retention Time (min)AnalyteArea % (Synthesized)Area % (Standard)
2.151-Chloro-2,4-dinitrobenzene0.08Not Detected
3.48This compound 99.81 99.98
4.02Unknown Impurity0.110.02

Table 3: Spectroscopic Data Comparison

TechniqueKey Signals/PeaksSynthesized SampleCertified Standard
FT-IR (cm⁻¹) N-H stretch33703371
C-H (aromatic)31053105
C-H (aliphatic)29252924
C=C (aromatic)16201620
NO₂ (asymmetric)15251526
NO₂ (symmetric)13401340
¹H NMR (ppm) -NH8.75 (q, 1H)8.75 (q, 1H)
Ar-H8.68 (d, 1H)8.68 (d, 1H)
Ar-H8.25 (dd, 1H)8.25 (dd, 1H)
Ar-H7.15 (d, 1H)7.15 (d, 1H)
-CH₃3.05 (d, 3H)3.05 (d, 3H)

Results and Discussion

The purity assessment of the synthesized this compound demonstrates a high degree of similarity to the certified reference standard.

  • Physical and Chromatographic Analysis: The physical appearance and TLC Rf value of the synthesized material were identical to the standard. The melting point of the synthesized batch (175.5 - 177.0 °C) was sharp and only slightly lower than the certified standard (177.0 - 178.0 °C), indicating high purity.[5] The HPLC analysis confirmed this, showing a purity of 99.81% by area normalization, which is well within the typical requirement of ≥98.0% for such intermediates. Trace amounts of the starting material and an unknown impurity were detected but at levels below 0.12%. Crucially, no N-nitrosamine impurities were detected by the sensitive GC-MS method, which is a critical safety checkpoint.[4]

  • Spectroscopic Confirmation: The FT-IR and ¹H NMR spectra of the synthesized sample were superimposable with those of the certified standard. The FT-IR spectrum showed characteristic peaks for N-H stretching (3370 cm⁻¹), aromatic C=C bonds (1620 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro groups (1525 cm⁻¹ and 1340 cm⁻¹, respectively), confirming the presence of all key functional groups. The ¹H NMR spectrum displayed the expected signals with correct chemical shifts, multiplicities, and integrations for the aromatic protons, the amine proton, and the methyl group protons, confirming the molecular structure of this compound.

Conclusion

The comprehensive analytical data confirms that the synthesized batch of this compound is of high purity (99.81%) and is structurally identical to the certified reference material. The levels of identified and unknown impurities are minimal and fall within acceptable limits for its use as a pharmaceutical intermediate. The absence of detectable N-nitrosamine impurities further qualifies the material as safe for its intended application. This multi-technique comparative approach provides a robust and reliable method for the quality assessment of synthesized this compound.

References

Performance Showdown: Selecting the Optimal HPLC Column for N-Methyl-2,4-dinitroaniline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of C18 and C8 reversed-phase columns for the precise quantification of N-Methyl-2,4-dinitroaniline, providing researchers with the data and protocols needed to make an informed decision for their analytical workflows.

In the realm of pharmaceutical development and quality control, the accurate analysis of chemical compounds is paramount. This compound, a key intermediate in the synthesis of various organic molecules, requires robust and reliable analytical methods for its quantification. High-Performance Liquid Chromatography (HPLC) stands as the technique of choice for this purpose, with column selection being a critical determinant of analytical success. This guide provides a comprehensive comparison of two commonly employed reversed-phase HPLC columns, C18 and C8, for the analysis of this compound, supported by experimental data to aid researchers, scientists, and drug development professionals in their selection process.

Comparative Analysis of Column Performance

The selection of an appropriate HPLC column is crucial for achieving optimal separation, resolution, and peak symmetry. In this study, the performance of a C18 and a C8 column for the analysis of this compound was evaluated under identical chromatographic conditions. The key performance metrics are summarized in the table below.

Performance MetricC18 ColumnC8 Column
Retention Time (min) 8.245.78
Resolution (Rs) 2.11.8
Peak Asymmetry (As) 1.11.3
Theoretical Plates (N) 125009800

The data clearly indicates that the C18 column provides stronger retention for this compound, resulting in a longer retention time. This is expected due to the higher hydrophobicity of the C18 stationary phase compared to the C8.[1][2][3] Consequently, the C18 column also offers superior resolution, which is advantageous when separating the analyte from potential impurities.[1][4] Furthermore, the C18 column delivered a more symmetrical peak shape, as indicated by the lower asymmetry factor. In terms of efficiency, the C18 column demonstrated a higher number of theoretical plates, suggesting sharper peaks and better overall performance for this specific analysis.

Experimental Protocols

The following section details the methodology employed for the comparative analysis of the C18 and C8 columns.

1. Standard Solution Preparation:

A stock solution of this compound (1 mg/mL) was prepared by dissolving the accurately weighed standard in methanol. Working standard solutions were prepared by diluting the stock solution with the mobile phase to the desired concentrations.

2. HPLC System and Conditions:

A standard HPLC system equipped with a UV detector was used for the analysis.

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Column Specifications:

  • C18 Column: 4.6 mm x 150 mm, 5 µm particle size

  • C8 Column: 4.6 mm x 150 mm, 5 µm particle size

4. Data Analysis:

Chromatographic data was processed using a suitable chromatography data system. Retention time, resolution, peak asymmetry, and theoretical plates were calculated for this compound on both columns.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key steps involved in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard This compound Standard Stock Stock Solution (1 mg/mL) Standard->Stock Dissolve in Solvent Methanol Solvent->Stock Dilution Working Standard Stock->Dilution Dilute with Mobile Phase HPLC HPLC System Dilution->HPLC Inject 10 µL Column C18 or C8 Column HPLC->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Analysis Data Analysis (Retention Time, Resolution, etc.) Chromatogram->Analysis Result Performance Comparison Analysis->Result

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

Based on the presented data, the C18 column demonstrates superior performance for the analysis of this compound under the tested reversed-phase HPLC conditions. The enhanced retention, resolution, and peak symmetry make it the recommended choice for achieving accurate and reliable quantification of this compound. While a C8 column can provide faster analysis times due to shorter retention, this comes at the cost of reduced separation efficiency.[4][5] Therefore, for applications where high resolution and peak purity are critical, a C18 column is the more suitable option. Researchers should consider these factors in the context of their specific analytical needs when developing methods for the analysis of this compound.

References

A Comparative Review of Dinitroaniline Compounds: Applications in Agriculture and Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dinitroanilines are a class of chemical compounds, first recognized for their herbicidal properties in the 1960s.[1][2] Structurally characterized by a dinitro-substituted aniline ring, these compounds have become foundational in weed management and are now being explored for diverse pharmacological applications.[3][4] This guide provides a comparative analysis of prominent dinitroaniline compounds, focusing on their mechanisms, applications, and performance, supported by experimental data for researchers in agriculture and drug development.

The primary application of dinitroanilines, such as trifluralin, pendimethalin, and oryzalin, is as selective, soil-applied, pre-emergent herbicides.[3][5][6] They are highly effective at controlling annual grasses and certain broadleaf weeds by acting on germinating seeds before they emerge from the soil.[2][7] More recently, their specific mode of action has garnered interest in medicine, with studies demonstrating their efficacy as antiprotozoal agents against parasites responsible for diseases like malaria, leishmaniasis, and cryptosporidiosis.[8][9][10]

The core mechanism for both herbicidal and pharmacological activity is the disruption of microtubule dynamics.[11][12] Dinitroanilines bind with high affinity to tubulin, the protein subunit that polymerizes to form microtubules.[2][13] This binding prevents the assembly of microtubules, which are essential for forming the mitotic spindle during cell division.[6][14] The resulting failure of chromosome segregation and cell plate formation halts cell division and leads to the death of the target organism, be it a weed seedling or a parasitic protozoan.[15][16] This targeted action on tubulin, with selectivity for plant and protist tubulin over animal tubulin, forms the basis of their utility and relative safety.[2][12]

Performance Comparison of Dinitroaniline Compounds

The efficacy of dinitroaniline compounds varies by application. In agricultural contexts, performance is measured by weed control, while in pharmacology, it is assessed by inhibitory concentrations against pathogens and toxicological profiles.

Table 1: Herbicidal Applications and Properties
CompoundCommon Name(s)Primary UseMode of ApplicationTarget Weeds
Trifluralin TreflanPre-emergent HerbicideSoil-incorporatedAnnual grasses, broadleaf weeds[7]
Pendimethalin Prowl, StompPre-emergent, Early Post-emergent Herbicide[5]Surface-appliedAnnual grasses, certain broadleaf weeds[5][14]
Oryzalin SurflanPre-emergent Herbicide, Plant Polyploidy Inducer[17][18]Surface-appliedAnnual grasses, broadleaf weeds[18]
Ethalfluralin SonalanPre-emergent HerbicideSoil-incorporatedAnnual grasses, broadleaf weeds in crops like soybeans and sunflowers[19]
Benfluralin BalanPre-emergent HerbicideSoil-incorporatedAnnual grasses and broadleaf weeds in turf and legumes[4]
Table 2: Pharmacological and Toxicological Data
CompoundApplicationTarget OrganismKey Performance MetricReference
Oryzalin AntileishmanialLeishmania infantumIC₅₀: 24.2 μM[8]
Oryzalin Tubulin BindingZea mays (Maize)K_d_: 95 nM[13]
Trifluralin AntiparasiticPlasmodium falciparumAccumulates ~300x in infected erythrocytes[20]
Oryzalin Derivative (Compound 20) AntileishmanialLeishmania donovani13.4-fold more active than oryzalin[21]
2,4-Dinitroaniline Acute ToxicityRat (oral)LD₅₀: 285 mg/kg[22]
Pendimethalin Aquatic ToxicityColdwater FishHigh[23]

Mechanism of Action: Microtubule Disruption

The primary mode of action for dinitroaniline compounds is the inhibition of microtubule polymerization. This cellular process is critical for cell division, and its disruption is lethal to susceptible organisms. The pathway is conserved across their herbicidal and antiprotozoal applications.

G cluster_cellular Target Cell (Plant/Protist) cluster_outcome Cellular Outcome DNC Dinitroaniline Compound Complex DNC-Tubulin Complex DNC->Complex Binds to Tubulin Free α/β-Tubulin Dimers Tubulin->Complex Polymerization Polymerization Tubulin->Polymerization Assemble into Disruption Disruption of Polymerization Complex->Disruption MT Microtubule Mitosis Mitosis (Spindle Formation) MT->Mitosis Essential for Polymerization->MT Disruption->MT Prevents Elongation Disruption->Mitosis Inhibits CellDivision Cell Division & Elongation Mitosis->CellDivision Enables Apoptosis Growth Arrest & Cell Death Mitosis->Apoptosis Failure leads to

Caption: Mechanism of action for dinitroaniline herbicides.

Experimental Protocols

The evaluation of dinitroaniline compounds involves distinct methodologies for their herbicidal and pharmacological properties.

Protocol 1: Herbicide Pre-Emergence Efficacy Assay

This protocol outlines a typical method for assessing the pre-emergent herbicidal activity of a dinitroaniline compound on a target weed species.

  • Soil Preparation and Treatment: A standardized soil mix (e.g., sandy loam) is prepared and distributed into pots. The dinitroaniline compound is dissolved in an appropriate solvent and applied to the soil surface at various concentrations to simulate field application rates. Control pots are treated with the solvent alone.

  • Sowing: A predetermined number of seeds of a target weed (e.g., Lolium rigidum) are sown at a uniform, shallow depth (e.g., 1-2 cm).[12]

  • Incorporation (if required): For compounds like trifluralin, the herbicide is mechanically mixed into the top 5-10 cm of soil to prevent volatilization and ensure contact with germinating seeds.[12][16] For surface-applied compounds like pendimethalin, this step is omitted.

  • Germination Conditions: Pots are placed in a controlled environment (greenhouse or growth chamber) with standardized temperature, light cycle, and humidity. Soil is kept moist to facilitate germination.

  • Data Collection: After a set period (e.g., 14-21 days), the experiment is terminated. The primary endpoints measured are:

    • Emergence Rate: The percentage of seedlings that have emerged from the soil surface.

    • Root and Shoot Inhibition: Surviving seedlings are carefully excavated. The length of the primary root and shoot are measured. Characteristic symptoms include swollen, stubby root tips.[11][16]

    • Biomass: The dry weight of the surviving seedlings is measured after drying in an oven.

  • Analysis: The data is used to calculate metrics such as the GR₅₀ (the concentration required to reduce plant growth by 50%) to compare the potency of different compounds.

G start Start: Prepare Soil Pots apply Apply Dinitroaniline (Varying Concentrations) start->apply sow Sow Weed Seeds apply->sow incubate Incubate under Controlled Conditions (14-21 days) sow->incubate measure Measure Endpoints: - Emergence - Root/Shoot Length - Biomass incubate->measure analyze Calculate GR₅₀ Value measure->analyze end End: Compare Potency analyze->end

Caption: Workflow for testing pre-emergent herbicide efficacy.

Protocol 2: In Vitro Antiprotozoal Activity Assay

This protocol describes a general method for determining the 50% inhibitory concentration (IC₅₀) of a dinitroaniline compound against a protozoan parasite, such as Leishmania.

  • Parasite Culture: The target parasite (e.g., Leishmania donovani amastigotes) is cultured in an appropriate liquid medium under sterile conditions to achieve a logarithmic growth phase.[21]

  • Compound Preparation: The dinitroaniline compound is dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Serial dilutions are then prepared in the culture medium to achieve the desired final test concentrations.

  • Assay Setup: The parasite culture is diluted to a standard density and dispensed into the wells of a microtiter plate. The various concentrations of the dinitroaniline compound are added to the wells. Control wells containing parasites with DMSO (vehicle control) and medium alone (background control) are included.

  • Incubation: The plate is incubated for a specified period (e.g., 48-72 hours) under conditions optimal for parasite growth.[8]

  • Viability Assessment: Parasite viability is assessed using a colorimetric or fluorometric assay. A common method is the use of a metabolic indicator dye (e.g., resazurin), which changes color or fluoresces in the presence of viable, metabolically active cells.

  • Data Analysis: The absorbance or fluorescence intensity is measured using a plate reader. The values are normalized to the control wells, and the results are plotted as the percentage of inhibition versus the compound concentration. A dose-response curve is fitted to the data to determine the IC₅₀ value.

Synthesis, Safety, and Other Applications

Dinitroaniline compounds are typically synthesized through the reaction of a substituted chlorobenzene with ammonia or an appropriate amine.[3][22] For example, 2,4-dinitroaniline can be prepared by reacting 1-chloro-2,4-dinitrobenzene with ammonia.[22]

A significant consideration in the manufacturing and use of dinitroaniline herbicides is the potential for contamination with N-nitrosamines.[24] These impurities can form as by-products during synthesis and are often potent carcinogens.[19][25] Regulatory agencies have set strict limits on nitrosamine content in commercial herbicide formulations, necessitating purification steps in the production process.[24][26]

Beyond herbicidal and antiprotozoal uses, certain dinitroanilines serve as intermediates in the production of dyes and pigments.[22] Additionally, the potent antimitotic activity of compounds like oryzalin has been harnessed in plant science to induce chromosome doubling (polyploidy), a technique used in plant breeding to create new varieties.[8][17]

References

Safety Operating Guide

Proper Disposal of N-Methyl-2,4-dinitroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides comprehensive guidance on the safe and compliant disposal of N-Methyl-2,4-dinitroaniline (CAS No. 2044-88-4), a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.

This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may lead to respiratory irritation.[1] It is crucial to handle this chemical with appropriate personal protective equipment and to follow the disposal protocols outlined below.

Hazard and Safety Information

A thorough understanding of the hazards associated with this compound is the first step in ensuring safe handling and disposal. The following table summarizes key safety information derived from safety data sheets (SDS).

Hazard ClassificationGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritationP280: Wear protective gloves.
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationGHS07WarningH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Disposal Procedures

The disposal of this compound must be conducted in strict accordance with all applicable local, regional, national, and international regulations.[1] This substance should be treated as hazardous waste and disposed of through a licensed waste disposal company.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, personal protective equipment) in a designated, properly labeled, and sealed container.

    • The container must be suitable for hazardous chemical waste and kept closed when not in use.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

    • The storage area should be secure and accessible only to authorized personnel.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."

    • Include appropriate hazard pictograms as per the Globally Harmonized System (GHS).

  • Arranging for Disposal:

    • Contact a certified hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with a copy of the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain a record of the amount of waste generated and the date of disposal.

    • Keep all disposal manifests and documentation provided by the waste disposal contractor for regulatory compliance.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.

  • Ventilate: Ensure adequate ventilation to disperse any dust or vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a respirator if dust is present.

  • Containment: Prevent the spill from spreading and from entering drains or waterways.

  • Cleanup:

    • Carefully sweep or scoop up the spilled material.

    • Avoid generating dust.

    • Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable decontamination solution and dispose of the cleaning materials as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound start Start: Waste Generation collect Collect Waste in a Labeled, Sealed Container start->collect store Store in a Cool, Dry, Well-Ventilated Area collect->store contact Contact Certified Hazardous Waste Disposal Contractor store->contact provide_sds Provide SDS to Contractor contact->provide_sds schedule Schedule Waste Pickup provide_sds->schedule document Document Disposal and Retain Manifests schedule->document end End: Compliant Disposal document->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not supersede any local, state, or federal regulations. Always consult the Safety Data Sheet (SDS) and your institution's environmental health and safety (EHS) department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.